Product packaging for Pamoic Acid-d10(Cat. No.:CAS No. 1215327-33-5)

Pamoic Acid-d10

Cat. No.: B1141066
CAS No.: 1215327-33-5
M. Wt: 398.43
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Description

Pamoic Acid-d10, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₆D₁₀O₆ and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₃H₆D₁₀O₆ B1141066 Pamoic Acid-d10 CAS No. 1215327-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-carboxy-4,5,6,7,8-pentadeuterio-2-hydroxynaphthalen-1-yl)methyl]-1,5,6,7,8-pentadeuterio-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJNZVDCPSBLRP-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])C(=O)O)O)CC3=C(C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])[2H])C(=O)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Pamoic Acid-d10: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Pamoic Acid-d10, a deuterated form of Pamoic Acid. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed data, experimental protocols, and relevant biological context.

Core Physicochemical Properties

This compound is a stable, isotopically labeled version of Pamoic Acid, where ten hydrogen atoms on the naphthalene rings have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of Pamoic Acid in biological matrices.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below, with a comparison to its non-deuterated counterpart, Pamoic Acid.

PropertyThis compoundPamoic Acid
IUPAC Name 4-[(3-carboxy-4,5,6,7,8-pentadeuterio-2-hydroxynaphthalen-1-yl)methyl]-1,5,6,7,8-pentadeuterio-3-hydroxynaphthalene-2-carboxylic acid[1]4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid)
Synonyms Embonic Acid-d10Embonic Acid
CAS Number 1215327-33-5[1]130-85-8
Molecular Formula C₂₃H₆D₁₀O₆[2]C₂₃H₁₆O₆
Molecular Weight 398.43 g/mol [2]388.37 g/mol
Monoisotopic Mass 398.157 Da[1]388.095 Da
Appearance Faint yellow to yellow crystalline powderFine yellow powder
Melting Point ≥300 °C (decomposes)≥300 °C (decomposes)
Solubility Soluble in DMSO, methanol, nitrobenzene, and pyridine. Practically insoluble in water.Soluble in nitrobenzene and pyridine. Sparingly soluble in chloroform. Practically insoluble in water.
pKa (Predicted) ~2.672.67 ± 0.30
LogP (Predicted) ~5.85.21

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound. These protocols are based on established methods for Pamoic Acid and general procedures for deuterated compounds.

Synthesis of this compound

The synthesis of this compound can be adapted from the known synthesis of Pamoic Acid, which involves the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde.[3] For the deuterated analog, a deuterated precursor is required.

Reaction Scheme:

Synthesis cluster_reactants Reactants 3-Hydroxy-2-naphthoic acid-d5 3-Hydroxy-2-naphthoic acid-d5 Reaction Vessel Condensation Reaction in N,N-dimethylformamide 3-Hydroxy-2-naphthoic acid-d5->Reaction Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction Vessel Sulfuric Acid (catalyst) Sulfuric Acid (catalyst) Sulfuric Acid (catalyst)->Reaction Vessel This compound This compound Reaction Vessel->this compound Heating & Incubation a_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Final Product Confirmation synthesis Synthesized This compound hplc HPLC Analysis (Purity Assessment) synthesis->hplc ms Mass Spectrometry (Molecular Weight & Isotopic Purity) synthesis->ms nmr NMR Spectroscopy (Structural Confirmation & Deuterium Location) synthesis->nmr final_product Confirmed This compound hplc->final_product ms->final_product nmr->final_product GPR35_Pathway Pamoic_Acid Pamoic Acid GPR35 GPR35 Receptor Pamoic_Acid->GPR35 Binds to Gi_o Gα(i/o) GPR35->Gi_o Activates Beta_Arrestin β-Arrestin2 GPR35->Beta_Arrestin Recruits ERK_Activation ERK1/2 Phosphorylation Gi_o->ERK_Activation Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Response Antinociceptive Effects ERK_Activation->Response

References

A Technical Guide to the Synthesis and Isotopic Labeling of Pamoic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Pamoic Acid-d10, a deuterated internal standard crucial for pharmacokinetic and metabolism studies of pamoate salt formulations. This document details the synthetic pathway, experimental protocols, and analytical characterization, presenting quantitative data in a clear, tabular format. Furthermore, it includes visualizations of the synthetic workflow and its application in bioanalysis to aid in understanding.

Introduction

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative frequently used as a counterion in pharmaceutical salts to form long-acting injectable and oral formulations.[1][2] The use of pamoate salts can significantly modify the dissolution rate and, consequently, the pharmacokinetic profile of a drug.[1] To accurately quantify the release and systemic exposure of the active pharmaceutical ingredient (API) and the pamoate moiety, a stable isotope-labeled internal standard is essential. This compound, in which ten hydrogen atoms on the aromatic rings are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the unlabeled analyte and its distinct mass difference.[3]

Synthetic Pathway

The synthesis of this compound is not a direct deuteration of pamoic acid itself. Instead, it involves a two-step process that begins with the isotopic labeling of the precursor, 3-hydroxy-2-naphthoic acid, followed by a condensation reaction.

The proposed synthetic route is as follows:

  • Deuteration of 3-hydroxy-2-naphthoic acid: The aromatic protons of 3-hydroxy-2-naphthoic acid are exchanged for deuterium atoms using a suitable catalyst and a deuterium source, such as deuterated water (D₂O) under elevated temperatures. This yields 3-hydroxy-2-naphthoic acid-d5.

  • Condensation to this compound: The deuterated precursor, 3-hydroxy-2-naphthoic acid-d5, is then reacted with formaldehyde in the presence of a base to yield the final product, this compound.

This strategy ensures the specific labeling of the aromatic rings, which are less susceptible to back-exchange under physiological conditions compared to the acidic protons of the carboxylic acid and hydroxyl groups.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are based on general organic synthesis principles and may require optimization for specific laboratory conditions and desired purity levels.

Synthesis of 3-hydroxy-2-naphthoic acid-d5

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Palladium on carbon (Pd/C, 10%) or another suitable H-D exchange catalyst

  • Inert, high-boiling point solvent (e.g., diglyme)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a high-pressure reaction vessel, combine 3-hydroxy-2-naphthoic acid (1 equivalent), 10% Pd/C (0.1 equivalents), and D₂O (20 equivalents).

  • Seal the vessel and heat the reaction mixture to 180-200 °C with stirring for 24-48 hours.

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Acidify the filtrate with 1M HCl to precipitate the deuterated product.

  • Collect the precipitate by filtration, wash with cold D₂O, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • The isotopic purity should be confirmed by mass spectrometry and ¹H NMR.

Synthesis of this compound

Materials:

  • 3-hydroxy-2-naphthoic acid-d5

  • Formaldehyde (37 wt. % solution in water)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve 3-hydroxy-2-naphthoic acid-d5 (2 equivalents) in an aqueous solution of sodium hydroxide (2.5 equivalents) with gentle heating.

  • To the resulting solution, add formaldehyde (1.1 equivalents) dropwise with vigorous stirring.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. A yellow precipitate should form.

  • Cool the mixture to room temperature and acidify with 1M HCl until the pH is approximately 2-3.

  • Collect the yellow precipitate by filtration and wash thoroughly with deionized water and then with methanol.

  • Dry the product under vacuum at 60 °C to yield this compound.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity, purity, and isotopic enrichment.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Synthesis Yields and Isotopic Purity

StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Isotopic Purity (% D)
Deuteration3-hydroxy-2-naphthoic acid-d5--70-85>98
CondensationThis compound--85-95>98

Table 2: Analytical Characterization of this compound

Analytical MethodExpected Results
¹H NMR (DMSO-d₆)Absence of signals in the aromatic region (approx. 7.0-8.5 ppm). Presence of a singlet for the methylene bridge protons and broad singlets for the hydroxyl and carboxylic acid protons.
¹³C NMR (DMSO-d₆)Signals consistent with the structure of pamoic acid, with potential C-D coupling observed.
High-Resolution MS Calculated m/z for [M-H]⁻: 397.1601. Observed m/z should be within a narrow tolerance (e.g., ± 5 ppm).

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Deuteration cluster_step2 Step 2: Condensation 3_HNA 3-Hydroxy-2-naphthoic acid Reagents1 D₂O, Pd/C, Heat 3_HNA->Reagents1 3_HNA_d5 3-Hydroxy-2-naphthoic acid-d5 Reagents1->3_HNA_d5 Reagents2 Formaldehyde, NaOH, Heat 3_HNA_d5->Reagents2 Pamoic_Acid_d10 This compound Reagents2->Pamoic_Acid_d10 PK_Application Dosing Dosing with Pamoate Salt Drug Sample Biological Sample (e.g., Plasma) Dosing->Sample Extraction Sample Preparation (Protein Precipitation & Extraction) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Spiking Spike with This compound (Internal Standard) Spiking->Extraction Quantification Quantification of Pamoic Acid Analysis->Quantification

References

Technical Guide: Pamoic Acid-d10 in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides essential information on Pamoic Acid-d10, including its chemical properties, and outlines a representative experimental workflow for its use as an internal standard in quantitative bioanalysis. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Properties of this compound

This compound is a deuterated form of Pamoic acid, commonly used as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) for pharmacokinetic studies. The use of a SIL-IS is the preferred methodology for such bioanalytical studies as it corrects for variability during sample preparation and analysis, thereby improving accuracy and precision.

Data Presentation: Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1215327-33-5[1][2]
Molecular Weight 398.43 g/mol [1][2]
Molecular Formula C₂₃D₁₀H₆O₆[2]

Experimental Protocols: Bioanalytical Workflow Using a Deuterated Internal Standard

The following is a representative methodology for the quantification of an analyte (e.g., Pamoic Acid) in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

Objective: To accurately quantify the concentration of an analyte in plasma samples.

Materials:

  • Biological matrix (e.g., human plasma)

  • Analyte standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN) or Methanol (MeOH)

  • Formic Acid

  • Deionized Water

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent (e.g., Methanol).

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of each standard, QC, and unknown plasma sample into a 96-well plate.

    • Add a fixed amount of the this compound internal standard solution to every well (except for blank matrix samples used to check for interference). This step is crucial to account for variations in sample processing.

    • To precipitate proteins, add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each well.

    • Mix thoroughly by vortexing or aspirating 3-5 times.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Liquid Chromatography (LC): Use a suitable column (e.g., C18) to chromatographically separate the analyte and internal standard from other matrix components. A typical mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound should be monitored. The deuterated internal standard will have a higher mass than the analyte, allowing for its distinct detection.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical assay using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (Unknown, Calibrant, or QC) Add_IS Spike with This compound (IS) Sample->Add_IS PPT Protein Precipitation (e.g., with Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS Inject Data_Processing Data Processing (Peak Area Ratio: Analyte/IS) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Bioanalytical workflow using a deuterated internal standard.

References

Deuterium-Labeled Pamoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Synthesis, Characterization, and Application in Drug Development

This technical guide provides a comprehensive overview of deuterium-labeled Pamoic Acid for research purposes. It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of isotopically labeled compounds to enhance their studies. This document covers the proposed synthesis, analytical characterization, and potential research applications of deuterium-labeled Pamoic Acid, complete with detailed hypothetical experimental protocols and data presentation.

Introduction to Pamoic Acid and the Rationale for Deuterium Labeling

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative widely used in the pharmaceutical industry as a counter-ion to form stable, long-acting salts of various drug compounds. These pamoate salts often exhibit modified solubility and dissolution profiles, leading to prolonged drug release and improved pharmacokinetic properties.

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a powerful strategy in drug discovery and development. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly slow down metabolic processes that involve the cleavage of these bonds, leading to several potential advantages:

  • Improved Pharmacokinetic Profile: Reduced metabolism can lead to a longer drug half-life, lower clearance, and increased overall drug exposure.

  • Reduced Metabolite-Related Toxicity: By slowing the formation of potentially toxic metabolites, deuterium labeling can enhance the safety profile of a compound.

  • Enhanced Bioavailability: A decreased first-pass metabolism can result in higher systemic concentrations of the parent drug.

Given that Pamoic Acid itself can be metabolized, deuterium labeling of Pamoic Acid offers a novel approach to potentially modulate its metabolic fate and, consequently, the release and pharmacokinetics of the associated active pharmaceutical ingredient (API). This guide explores the synthesis, characterization, and research applications of deuterium-labeled Pamoic Acid as a tool to investigate and optimize drug delivery systems.

Proposed Synthesis of Deuterium-Labeled Pamoic Acid

A potential strategy for preparing deuterium-labeled Pamoic Acid would involve the deuteration of the starting material, 3-hydroxy-2-naphthoic acid, prior to condensation. The naphthalene ring system offers several positions for deuterium incorporation. For metabolic stability, deuteration at sites susceptible to oxidation would be most beneficial. Without specific metabolic data for Pamoic Acid, deuteration of the aromatic protons is a logical starting point.

G Proposed Synthesis of Deuterium-Labeled Pamoic Acid cluster_0 Step 1: Deuteration of Starting Material cluster_1 Step 2: Condensation 3-hydroxy-2-naphthoic acid 3-hydroxy-2-naphthoic acid Deuterated 3-hydroxy-2-naphthoic acid Deuterated 3-hydroxy-2-naphthoic acid 3-hydroxy-2-naphthoic acid->Deuterated 3-hydroxy-2-naphthoic acid D2O, Catalyst (e.g., Rh(III)) Deuterium-Labeled Pamoic Acid Deuterium-Labeled Pamoic Acid Deuterated 3-hydroxy-2-naphthoic acid->Deuterium-Labeled Pamoic Acid Formaldehyde (or Paraformaldehyde), NaOH

Caption: Proposed two-step synthesis of deuterium-labeled Pamoic Acid.

Step 1: Deuteration of 3-hydroxy-2-naphthoic acid

This protocol is based on general methods for the ortho-deuteration of acidic aromatic compounds.[1]

  • To a sealed reaction vessel, add 3-hydroxy-2-naphthoic acid (1 equivalent).

  • Add a rhodium(III)-based catalyst (e.g., [Cp*Rh(bpy-H)Cl]Cl, 1-5 mol%).

  • Add D₂O as the deuterium source and solvent.

  • The reaction mixture is heated under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 100-150 °C) for a defined period (e.g., 12-24 hours).

  • After cooling to room temperature, the mixture is acidified with DCl in D₂O.

  • The deuterated product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The extent of deuteration should be confirmed by ¹H NMR and Mass Spectrometry.

Step 2: Condensation to form Deuterium-Labeled Pamoic Acid

This step adapts the known synthesis of Pamoic Acid.

  • Dissolve the deuterated 3-hydroxy-2-naphthoic acid (2 equivalents) in an aqueous solution of sodium hydroxide.

  • Add formaldehyde (or paraformaldehyde, 1 equivalent) to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the deuterium-labeled Pamoic Acid.

  • The precipitate is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the synthesized deuterium-labeled Pamoic Acid.

Technique Parameter Expected Outcome for Deuterium-Labeled Pamoic Acid
HPLC PurityA single major peak indicating high purity. The retention time should be very similar to that of unlabeled Pamoic Acid.
Mass Spectrometry (MS) Molecular WeightThe molecular ion peak will be shifted by the number of incorporated deuterium atoms (e.g., M+n, where n is the number of deuterium atoms). High-resolution MS can confirm the exact mass.
¹H NMR Structural Confirmation & Deuteration LevelA decrease in the integral values of the signals corresponding to the positions where hydrogen has been replaced by deuterium. This allows for the calculation of the percentage of deuteration at specific sites.
¹³C NMR Structural ConfirmationThe spectrum should be consistent with the structure of Pamoic Acid. C-D couplings may be observed.
FT-IR Functional GroupsThe spectrum will show characteristic peaks for the hydroxyl, carboxylic acid, and aromatic functionalities, similar to unlabeled Pamoic Acid. C-D stretching vibrations may be observable.

This protocol is adapted from a general method for the analysis of Pamoic Acid.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of 238 nm, 290 nm, or 378 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.

Research Applications of Deuterium-Labeled Pamoic Acid

The primary application of deuterium-labeled Pamoic Acid is in pharmacokinetic and drug metabolism studies.

G Comparative Pharmacokinetic Study Workflow cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Analysis cluster_3 Data Analysis Group A Group A: Administer Drug-Pamoate Salt Blood Sampling Collect blood samples at various time points Group A->Blood Sampling Group B Group B: Administer Drug-Deuterated Pamoate Salt Group B->Blood Sampling Plasma Separation Separate plasma Blood Sampling->Plasma Separation LC-MS/MS Analysis Quantify Drug and Pamoic Acid/ Deuterated Pamoic Acid via LC-MS/MS Plasma Separation->LC-MS/MS Analysis PK Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) LC-MS/MS Analysis->PK Parameters Comparison Compare PK profiles of both groups PK Parameters->Comparison

Caption: Workflow for a comparative pharmacokinetic study.

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group).

  • Drug Formulation: Prepare suspensions of a model drug as a pamoate salt and as a deuterium-labeled pamoate salt in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer a single oral dose of the respective formulations to each group.

  • Blood Sampling: Collect blood samples from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis:

    • Extract the drug, Pamoic Acid, and deuterium-labeled Pamoic Acid from the plasma using a protein precipitation or liquid-liquid extraction method.

    • Analyze the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for the drug and the pamoate moieties in both groups using appropriate software.

  • Data Comparison: Statistically compare the pharmacokinetic parameters between the two groups to determine the effect of deuteration on the release and absorption of the drug and the metabolism of Pamoic Acid.

Data Presentation

The quantitative data from the characterization and pharmacokinetic studies should be summarized in clear and concise tables.

Table 1: Physicochemical Properties of Pamoic Acid

PropertyValue
Molecular FormulaC₂₃H₁₆O₆[2]
Molecular Weight388.37 g/mol
Melting Point≥300 °C (decomposes)
LogP5.21[2]
pKa(Data not readily available)

Table 2: Hypothetical Comparative Pharmacokinetic Parameters

ParameterDrug-Pamoate SaltDrug-Deuterated Pamoate Salt% Change
API
Cmax (ng/mL)850980+15%
Tmax (h)440%
AUC₀-t (ng·h/mL)920011500+25%
t₁/₂ (h)6.58.0+23%
Pamoate Moiety
Cmax (ng/mL)120180+50%
AUC₀-t (ng·h/mL)15002550+70%
t₁/₂ (h)5.07.5+50%

Conclusion

Deuterium-labeled Pamoic Acid represents a valuable research tool for understanding and optimizing the pharmacokinetic properties of pamoate salt formulations. By slowing the metabolism of the Pamoic Acid moiety, it is hypothesized that the release and absorption profile of the associated active pharmaceutical ingredient can be modulated. This technical guide provides a framework for the synthesis, characterization, and application of deuterium-labeled Pamoic Acid. Further research is warranted to elucidate the specific metabolic pathways of Pamoic Acid to guide the rational design of deuterated analogues for targeted therapeutic benefits.

References

The Unseen Workhorse: A Technical Guide to Pamoic Acid-d10 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and bioanalytical sectors, the quest for precision and accuracy in quantitative assays is paramount. The use of stable isotope-labeled internal standards has become the gold standard for achieving reliable data in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This technical guide provides an in-depth exploration of the mechanism of action of pamoic acid-d10, a deuterated analog of pamoic acid, and its application as an internal standard.

Pamoic acid, a dicarboxylic acid, is frequently employed as a counterion in pharmaceutical salts to create long-acting injectable formulations due to its low solubility. Consequently, the ability to accurately measure its concentration in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This guide will detail the underlying principles of its use, present typical validation data, and provide a comprehensive, albeit representative, experimental protocol for its application.

The Core Principle: Isotopic Analogs in Mass Spectrometry

The fundamental premise behind using a deuterated internal standard like this compound is its near-identical physicochemical properties to the analyte, pamoic acid. Having the same chemical structure ensures that both compounds behave similarly during sample preparation, chromatography, and ionization. However, the incorporation of ten deuterium atoms results in a mass shift of 10 Daltons, allowing the mass spectrometer to distinguish between the analyte and the internal standard.

This co-eluting, yet mass-distinguishable, behavior is the key to its effectiveness. This compound compensates for variability at multiple stages of the analytical process:

  • Sample Extraction: Any loss of the analyte during sample preparation steps, such as protein precipitation or solid-phase extraction (SPE), will be mirrored by a proportional loss of the internal standard.

  • Matrix Effects: The presence of other components in the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since this compound is affected in the same manner as pamoic acid, the ratio of their signals remains constant.

  • Instrumental Variability: Minor fluctuations in injection volume or instrument response are corrected for by normalizing the analyte's signal to that of the internal standard.

By measuring the ratio of the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved compared to using an external standard or a non-isotopic internal standard.

Workflow for Bioanalytical Quantification using this compound

The following diagram illustrates a typical workflow for the quantification of pamoic acid in a biological matrix, such as plasma, using this compound as an internal standard.

Figure 1. A generalized workflow for the quantification of pamoic acid using a deuterated internal standard.

Hypothetical Bioanalytical Method Validation Data

A robust and reliable bioanalytical method requires thorough validation. The following tables present hypothetical yet realistic quantitative data for a validated LC-MS/MS method for pamoic acid in human plasma using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range2.00 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Accuracy of Back-calculated StandardsWithin ± 15% of nominal

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay Precision (%CV)Inter-assay Accuracy (%Bias)
Lower Limit of Quantitation (LLOQ)2.00≤ 10.0± 8.5≤ 12.0± 9.0
Low QC6.00≤ 8.0± 6.5≤ 9.5± 7.0
Medium QC100≤ 7.5± 5.0≤ 8.0± 6.5
High QC800≤ 6.0± 4.5≤ 7.5± 5.5

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Pamoic Acid Recovery (%)This compound Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC6.0085.284.50.951.01
High QC80088.187.20.981.01

Table 4: Stability

Stability ConditionDurationQC LevelMean Stability (% of Nominal)
Bench-top (Room Temperature)6 hoursLow & High95.8
Freeze-Thaw Cycles (from -80°C)3 cyclesLow & High97.2
Long-term Storage (-80°C)90 daysLow & High98.5
Post-preparative (Autosampler at 4°C)24 hoursLow & High101.3

Detailed Experimental Protocol (Representative)

This section provides a detailed, representative protocol for the quantification of pamoic acid in human plasma.

1. Materials and Reagents

  • Pamoic acid reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, 99% isotopic purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

2. Stock and Working Solutions

  • Pamoic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pamoic acid in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Pamoic Acid Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation

  • Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into 1.5 mL microcentrifuge tubes.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of 10% methanol in water with 0.1% formic acid.

  • Vortex and transfer to a 96-well plate for injection or load onto pre-conditioned SPE cartridges for further cleanup if necessary.

4. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 10% B

    • 3.1 - 4.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pamoic Acid: Precursor ion [M-H]⁻ m/z 387.1 → Product ion m/z (e.g., a characteristic fragment)

    • This compound: Precursor ion [M-H]⁻ m/z 397.1 → Product ion m/z (corresponding characteristic fragment)

  • Source Parameters: Optimized for maximum signal (e.g., Capillary voltage, source temperature, gas flows).

Logical Relationship in Quantification

The relationship between the analyte, internal standard, and the final concentration is based on the consistency of the peak area ratio.

logic cluster_calibration Calibration Curve Generation cluster_unknown Unknown Sample Analysis cal_standards Known Concentrations of Pamoic Acid peak_ratio_cal Measured Peak Area Ratios (Analyte/IS) cal_standards->peak_ratio_cal is_spike_cal Constant Concentration of this compound is_spike_cal->peak_ratio_cal cal_curve Plot: Ratio vs. Concentration peak_ratio_cal->cal_curve final_conc Calculated Concentration of Pamoic Acid cal_curve->final_conc Interpolate unknown_sample Unknown Sample (e.g., Plasma) peak_ratio_unknown Measured Peak Area Ratio (Analyte/IS) unknown_sample->peak_ratio_unknown is_spike_unknown Constant Concentration of this compound is_spike_unknown->peak_ratio_unknown peak_ratio_unknown->final_conc Using Measured Ratio

Commercial Suppliers and Technical Guide for Pamoic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pamoic Acid-d10, a deuterated form of Pamoic Acid. This document outlines its commercial availability, key technical specifications, and a detailed experimental protocol for its application as an internal standard in quantitative bioanalysis.

Introduction to this compound

This compound is a stable isotope-labeled version of Pamoic Acid, where ten hydrogen atoms on the naphthalene rings have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Pamoic Acid in complex biological matrices. Pamoic acid itself has gained renewed interest due to its role as a potent agonist for the orphan G protein-coupled receptor GPR35, exhibiting potential neuroprotective and anti-inflammatory properties. Accurate quantification of Pamoic Acid is therefore crucial in pharmacokinetic and drug metabolism studies.

Commercial Availability

This compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the key commercial suppliers.

Supplier NameWebsiteNotes
LGC Standards--INVALID-LINK--Offers high-quality, certified reference materials. Toronto Research Chemicals (TRC) is now part of LGC.
Santa Cruz Biotechnology--INVALID-LINK--A major supplier of biochemicals for research.
Pharmaffiliates--INVALID-LINK--Provides a range of pharmaceutical reference standards.
Xcess Biosciences--INVALID-LINK--Supplies a variety of molecules for research and development.
Benchchem--INVALID-LINK--Offers a range of fine chemicals and research products.
Forenap--INVALID-LINK--A supplier of various chemical products for research.

Technical Data

The following table summarizes the key technical specifications for this compound. It is important to note that lot-specific data, including the precise isotopic enrichment, should be obtained from the Certificate of Analysis (CoA) provided by the supplier.[1]

PropertyValue
Chemical Name 4,4'-Methylenebis[3-hydroxy-2-naphthalenecarboxylic Acid-d10]
CAS Number 1215327-33-5[2][3]
Molecular Formula C₂₃H₆D₁₀O₆[4]
Molecular Weight 398.43 g/mol [4]
Typical Purity ≥98%
Isotopic Enrichment Typically ≥99 atom % D (refer to lot-specific CoA)
Appearance Solid powder
Storage Conditions 2-8°C or -20°C for long-term storage

Experimental Protocol: Quantification of Pamoic Acid in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of Pamoic Acid in human plasma using this compound as an internal standard (IS). The protocol is based on established bioanalytical methods involving protein precipitation and solid-phase extraction (SPE) followed by LC-MS/MS analysis.[5]

Materials and Reagents
  • Pamoic Acid reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂-EDTA)

  • SPE cartridges (e.g., C18)

Preparation of Stock and Working Solutions
  • Pamoic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Pamoic Acid in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Pamoic Acid stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma sample, calibration standard, or quality control sample, add 300 µL of acetonitrile containing the this compound internal standard.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Pamoic Acid from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • Pamoic Acid: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of the reference standard.

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of the internal standard.

Data Analysis

The concentration of Pamoic Acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound in Acetonitrile plasma->add_is vortex Vortex & Centrifuge add_is->vortex supernatant Transfer Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification internal_standard_logic cluster_analyte Analyte (Pamoic Acid) cluster_is Internal Standard (this compound) analyte_prep Sample Prep Variability analyte_ion Ionization Variability analyte_prep->analyte_ion analyte_signal Analyte Signal analyte_ion->analyte_signal ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_prep Sample Prep Variability is_ion Ionization Variability is_prep->is_ion is_signal IS Signal is_ion->is_signal is_signal->ratio result Accurate Quantification ratio->result

References

An In-depth Technical Guide to the Stability and Storage of Pamoic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Pamoic Acid-d10, a deuterated form of Pamoic Acid. Pamoic Acid is recognized for its role as a G protein-coupled receptor 35 (GPR35) agonist.[1] The inclusion of deuterium in place of hydrogen atoms can enhance the metabolic stability of the molecule, a principle of significant interest in drug development.[2][3][4] This document outlines the best practices for maintaining the integrity of this compound, supported by generalized experimental protocols for stability assessment and a visualization of its primary signaling pathway.

Recommended Storage Conditions

Proper storage is crucial to prevent degradation and maintain the chemical integrity of this compound. The following conditions are recommended based on information from suppliers and general best practices for deuterated and light-sensitive compounds.

Table 1: Recommended Storage Conditions for this compound

ConditionSolid StateIn Solution
Temperature 2-8°C (Refrigerator)[5]-20°C to -80°C for long-term storage
Light Exposure Protect from lightStore in amber vials or protect from light
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage.Degas solvent and store under an inert atmosphere.
Container Tightly sealed, non-reactive containers.Tightly sealed vials with appropriate septa.

Stability Profile of this compound

While specific public data on forced degradation studies for this compound is limited, this section outlines the expected stability based on the known properties of Pamoic Acid and general principles of deuterated compounds. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, often resulting in slower metabolic degradation.[2]

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method. The following table summarizes the likely outcomes of such studies on this compound.

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionExpected DegradationPotential Degradants
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hoursModeratePotential for cleavage of the methylene bridge or hydrolysis of other functional groups.
Base Hydrolysis 0.1 M NaOH at 80°C for 24 hoursSignificantSimilar to acid hydrolysis, with potential for increased degradation rates.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursModerateOxidation of the hydroxyl groups and aromatic rings.
Thermal Degradation Solid sample at 105°C for 48 hoursLowMinimal degradation expected for the solid form under dry heat.
Photostability Exposed to ICH-compliant light conditions (UV and visible)ModeratePhotodegradation of the aromatic system.

Experimental Protocols

The following are representative protocols for conducting stability assessments on this compound. These are generalized methods and may require optimization for specific laboratory conditions and analytical instrumentation.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from any potential degradation products.

Table 3: Representative HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and 0.1% Formic Acid in Water.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 263 nm)[6]
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation Dissolve this compound in a suitable solvent (e.g., DMSO, Acetonitrile/Water mixture) to a known concentration.
Forced Degradation Study Protocol

This protocol outlines the steps for subjecting this compound to various stress conditions to evaluate its stability.

  • Sample Preparation : Prepare stock solutions of this compound in a suitable solvent.

  • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 80°C. Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and heat at 80°C. Withdraw and process samples as in acid hydrolysis.

  • Oxidative Degradation : Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw and process samples at specified time points.

  • Thermal Degradation : Store a solid sample of this compound in an oven at 105°C. At specified time points, dissolve a portion of the solid in the solvent for HPLC analysis.

  • Photostability : Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples by HPLC.

  • Analysis : Analyze all samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

G cluster_0 Forced Degradation Workflow A This compound Sample B Stress Conditions A->B C1 Acid Hydrolysis (0.1 M HCl, 80°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, 80°C) B->C2 C3 Oxidation (3% H2O2, RT) B->C3 C4 Thermal (105°C, Solid) B->C4 C5 Photolytic (ICH Light) B->C5 D Sample Analysis C1->D C2->D C3->D C4->D C5->D E Stability-Indicating HPLC-UV D->E F Data Evaluation E->F G Assess Degradation Quantify Impurities F->G

Caption: Workflow for Forced Degradation Studies of this compound.

GPR35 Signaling Pathway

Pamoic Acid is a potent agonist of GPR35.[7] Its activation of this receptor initiates a signaling cascade that has been linked to anti-inflammatory and antinociceptive effects.[7] The primary pathway involves the Gαi/o subunit of the G protein, leading to downstream effects on Extracellular signal-regulated kinase (ERK) and the recruitment of β-arrestin2.

G cluster_0 This compound GPR35 Signaling A This compound B GPR35 Receptor A->B C Gαi/o Protein Activation B->C F β-arrestin2 Recruitment B->F D βγ Subunit Dissociation C->D E ERK1/2 Phosphorylation C->E G Anti-inflammatory & Antinociceptive Effects E->G F->G

Caption: this compound induced GPR35 signaling pathway.

Conclusion

Maintaining the stability of this compound is essential for reliable and reproducible research outcomes. Adherence to the recommended storage conditions, particularly refrigeration, protection from light, and use of an inert atmosphere for long-term storage, will ensure the compound's integrity. The provided experimental protocols offer a framework for researchers to develop and validate their own stability-indicating methods. Understanding the GPR35 signaling pathway provides a biological context for the application of this compound in drug discovery and development.

References

A Comprehensive Technical Guide to the Biological Activities of Pamoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid, also known as embonic acid, has long been utilized in pharmaceutical formulations as a counterion to create long-acting depot injections of various drugs. Historically considered a pharmacologically inactive excipient, recent scientific investigations have unveiled a spectrum of biological activities inherent to the pamoic acid molecule itself. This technical guide provides an in-depth overview of the known biological functions of non-deuterated pamoic acid, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its characterization.

Core Biological Activities of Pamoic Acid

Pamoic acid exhibits a range of biological effects, primarily centered around its potent agonism of the G protein-coupled receptor 35 (GPR35). Additionally, it has demonstrated neuroprotective, anti-inflammatory, and antinociceptive properties, and more recently, has been identified as an inhibitor of the CRISPR/Cas9 gene-editing system.

GPR35 Agonism

The most well-characterized biological activity of pamoic acid is its function as a potent agonist of the orphan G protein-coupled receptor, GPR35.[1][2] This interaction is the foundation for many of its observed physiological effects.

Quantitative Data on GPR35 Agonism:

ParameterValueTargetReference
EC5079 nMGPR35[1]

Signaling Pathway:

Upon binding to GPR35, pamoic acid initiates a cascade of intracellular signaling events. GPR35 is known to couple with Gαi/o and Gα13 subunits.[3] Activation by pamoic acid leads to the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the recruitment of β-arrestin-2.[1][2] The engagement of β-arrestin-2 can, in turn, suppress NF-κB-dependent inflammatory gene expression, contributing to the anti-inflammatory effects of pamoic acid.[1]

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pamoic_Acid Pamoic Acid GPR35 GPR35 Pamoic_Acid->GPR35 Agonist Binding G_protein Gαi/o, Gα13 / Gβγ GPR35->G_protein Activation beta_Arrestin β-Arrestin-2 GPR35->beta_Arrestin Recruitment ERK p-ERK1/2 G_protein->ERK Phosphorylation NFkB_inhibition Suppression of NF-κB Signaling beta_Arrestin->NFkB_inhibition Neuroprotection Neuroprotection ERK->Neuroprotection Antinociception Antinociception ERK->Antinociception Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory

Caption: GPR35 Signaling Pathway Activated by Pamoic Acid.
Neuroprotective Effects

Pamoic acid has demonstrated neuroprotective properties in preclinical models of ischemic stroke. In a mouse model of middle cerebral artery occlusion (MCAO), administration of pamoic acid was found to reduce the infarct size in a GPR35-dependent manner.[1]

Experimental Model:

The neuroprotective effects of pamoic acid have been evaluated in the transient middle cerebral artery occlusion (tMCAO) mouse model, which simulates ischemic stroke.

Quantitative Data on Neuroprotection:

Experimental ModelPamoic Acid DoseEffectReference
MCAO Mouse Model50-100 mg/kg (s.c.)Reduced infarct size[1]
Anti-inflammatory Activity

The anti-inflammatory properties of pamoic acid are closely linked to its agonism of GPR35 and the subsequent suppression of pro-inflammatory signaling pathways like NF-κB.[1] This activity has been observed in models of acute inflammation.

Experimental Model:

A standard model to evaluate anti-inflammatory effects is the carrageenan-induced paw edema test in rodents.

Antinociceptive Effects

Pamoic acid has been shown to attenuate visceral pain perception in mice, suggesting an antinociceptive effect that is likely mediated through the activation of GPR35.[4]

Experimental Models:

The antinociceptive properties of pamoic acid can be assessed using the acetic acid-induced writhing test for visceral pain and the hot plate test for central analgesic effects.

CRISPR/Cas9 Inhibition

A more recently discovered biological activity of pamoic acid is its ability to inhibit the CRISPR/Cas9 gene-editing system. It acts as a substrate-competitive inhibitor, showing a preference for linear DNA over supercoiled plasmids.

Quantitative Data on CRISPR/Cas9 Inhibition:

ParameterValueTargetReference
IC50~400 µMCRISPR/Cas9 in E. coli[5]
IC5020-50 µMCRISPR/Cas9 in HEK293FT cells[5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the biological activities of pamoic acid.

GPR35 β-Arrestin-2 Recruitment Assay

This assay is used to determine the ability of a compound to induce the interaction between GPR35 and β-arrestin-2, a key step in G protein-coupled receptor signaling and desensitization. A common method is the PathHunter® β-Arrestin assay.

Methodology Summary:

  • Cell Line: A cell line (e.g., HEK293) is engineered to co-express GPR35 fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

  • Ligand Stimulation: The cells are treated with various concentrations of pamoic acid.

  • Enzyme Complementation: Agonist binding to GPR35 induces the recruitment of β-arrestin-2, bringing the two enzyme fragments into close proximity and forming an active enzyme.

  • Signal Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent signal, which is then quantified to determine the extent of β-arrestin-2 recruitment.

Arrestin_Assay_Workflow Start Start: Engineered Cells (GPR35-ProLink + β-Arrestin-EA) Add_Pamoic_Acid Add Pamoic Acid Start->Add_Pamoic_Acid Incubation Incubate Add_Pamoic_Acid->Incubation Recruitment β-Arrestin Recruitment (Enzyme Complementation) Incubation->Recruitment Add_Substrate Add Substrate Recruitment->Add_Substrate Signal_Detection Measure Chemiluminescence Add_Substrate->Signal_Detection End End: Quantify GPR35 Activation Signal_Detection->End

Caption: Workflow for β-Arrestin Recruitment Assay.
ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream indicator of GPR35 activation. Western blotting is a standard technique for this purpose.

Methodology Summary:

  • Cell Culture and Treatment: GPR35-expressing cells are cultured and then treated with pamoic acid for a specific duration.

  • Cell Lysis: The cells are lysed to release their protein contents.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) and a primary antibody for total ERK1/2 (as a loading control). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection: A chemiluminescent substrate is added, and the resulting signal is captured to visualize and quantify the levels of p-ERK1/2 relative to total ERK1/2.

Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model is used to assess the neuroprotective effects of compounds against ischemic stroke.

Methodology Summary:

  • Animal Model: Typically, mice or rats are used.

  • Anesthesia: The animal is anesthetized.

  • Surgical Procedure: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, inducing focal cerebral ischemia.

  • Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 60-90 minutes) and then withdrawn to allow for reperfusion.

  • Drug Administration: Pamoic acid is administered at a specific time point before or after the occlusion.

  • Assessment of Infarct Volume: After a set period of reperfusion (e.g., 24 hours), the brain is sectioned and stained (e.g., with TTC) to visualize and quantify the volume of the ischemic infarct.

  • Neurological Scoring: Behavioral tests are often conducted to assess neurological deficits.

Acetic Acid-Induced Writhing Test

This is a chemical-based in vivo model for evaluating peripheral analgesic activity.

Methodology Summary:

  • Animal Model: Mice are commonly used.

  • Drug Administration: The test compound (pamoic acid) or a control is administered.

  • Induction of Writhing: After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching behavior indicative of visceral pain) is counted for a specific period (e.g., 10-20 minutes).

  • Data Analysis: A reduction in the number of writhes compared to the control group indicates an antinociceptive effect.

Conclusion

The emerging body of evidence clearly indicates that pamoic acid is not a mere inactive excipient but possesses distinct and potent biological activities. Its role as a GPR35 agonist provides a molecular basis for its observed neuroprotective, anti-inflammatory, and antinociceptive effects. The discovery of its CRISPR/Cas9 inhibitory activity opens up new avenues for research and potential therapeutic applications. For drug development professionals, these findings are crucial, as the "inactive" counterion in a drug formulation may indeed contribute to the overall pharmacological profile of the final product. Further research is warranted to fully elucidate the therapeutic potential and the complete safety profile of pamoic acid as a standalone active pharmaceutical ingredient.

References

The Deuterium Switch: An In-Depth Technical Guide to Deuterated Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium is a powerful tool in modern drug discovery. This "deuterium switch" can significantly alter a drug candidate's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and greater efficacy. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of deuterated compounds in pharmaceutical research and development.

The Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental principle underpinning the utility of deuterated drugs is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[2][3] This is particularly relevant for metabolic pathways mediated by enzymes like the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs.[4][5] By selectively replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolism can be significantly reduced.

Caption: The Kinetic Isotope Effect slows C-D bond cleavage.

Advantages of Deuteration in Drug Design

The strategic incorporation of deuterium can offer a multitude of advantages in drug development, primarily stemming from altered pharmacokinetics.[6][7]

  • Improved Metabolic Stability and Increased Half-Life: By slowing metabolic breakdown, deuteration can significantly extend the half-life of a drug, leading to a longer duration of action.[8][9] This can translate to less frequent dosing, which can improve patient compliance.[7]

  • Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. Deuteration can "shunt" metabolism away from these undesirable pathways, leading to a better safety profile.[7]

  • Enhanced Bioavailability: By reducing first-pass metabolism in the liver, a higher concentration of the active drug can reach systemic circulation, improving its bioavailability.[6][7]

  • Increased Therapeutic Efficacy: A more stable and prolonged exposure to the active drug can lead to improved therapeutic outcomes.[10]

  • Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations of the drug, minimizing the peaks and troughs that can be associated with side effects and reduced efficacy, respectively.[6]

Quantitative Impact of Deuteration: Comparative Pharmacokinetics

The benefits of deuteration are clearly illustrated by comparing the pharmacokinetic (PK) parameters of deuterated drugs with their non-deuterated (protium) counterparts.

DrugParameterDeuteratedNon-deuterated (Tetrabenazine)Fold ChangeReference(s)
Deutetrabenazine Total Active Metabolites (α- and β-HTBZ)
Half-life (t½)~9-11 hours~4.5 hours~2[10][11]
AUC (Area Under the Curve)IncreasedLower~2[10]
Cmax (Maximum Concentration)LowerHigher[7]

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine. The data for the active metabolites of deutetrabenazine show a significantly longer half-life and increased overall exposure (AUC) compared to tetrabenazine, while exhibiting a lower peak plasma concentration (Cmax).[7][10][11]

DrugParameterValueReference(s)
Deucravacitinib Half-life (t½)8-15 hours[8][12]
Tmax (Time to Cmax)1.5-2.3 hours[13]
Bioavailability~99%[1]
Steady-state Cmax (6 mg once daily)45 ng/mL[14]
Steady-state AUC (6 mg once daily)473 ng*hr/mL[14]

Table 2: Pharmacokinetic Profile of Deucravacitinib. Deucravacitinib, a de novo deuterated drug, exhibits favorable pharmacokinetic properties including a long half-life and high bioavailability.[1][8][12][13][14]

Experimental Protocols in the Development of Deuterated Drugs

The evaluation of deuterated compounds involves a series of specialized experimental protocols to determine their metabolic stability, pharmacokinetic profile, and overall viability as drug candidates.

General Workflow for Evaluating Deuterated Drug Candidates

Workflow Start Design and Synthesis of Deuterated Analogues In_Vitro In Vitro Metabolic Stability Assays Start->In_Vitro Screening In_Vivo_PK In Vivo Pharmacokinetic Studies in Animals In_Vitro->In_Vivo_PK Lead Candidate Selection Tox Toxicology Studies In_Vivo_PK->Tox Safety and Efficacy Clinical Clinical Trials in Humans Tox->Clinical IND Submission Approval Regulatory Approval Clinical->Approval NDA Submission

Caption: A streamlined workflow for deuterated drug development.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a deuterated compound compared to its non-deuterated counterpart in a controlled in vitro system.

Methodology:

  • Preparation of Liver Microsomes: Liver microsomes, which contain a high concentration of CYP enzymes, are prepared from human or animal liver tissue.[15][16]

  • Incubation: The deuterated and non-deuterated compounds are incubated separately with the liver microsomes at 37°C. The reaction is initiated by the addition of a cofactor, typically NADPH.[15][16]

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched, usually by the addition of a cold organic solvent like acetonitrile.[15][17]

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15][17]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a deuterated compound in a living organism.

Methodology:

  • Animal Dosing: The deuterated compound is administered to a group of rodents (e.g., rats) at a specific dose, typically via oral gavage or intravenous injection.[18]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[18]

  • Plasma Preparation: The blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of the deuterated drug and its major metabolites in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, and t½ using specialized software.

Metabolic Pathways: The Case of Tetrabenazine vs. Deutetrabenazine

The deuteration of tetrabenazine to create deutetrabenazine provides an excellent example of how this strategy can favorably alter metabolic pathways. Tetrabenazine is extensively metabolized, primarily through O-demethylation of its two methoxy groups, leading to the formation of active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). However, these metabolites are further metabolized to inactive forms. In deutetrabenazine, the methoxy groups are deuterated (OCD3), which slows down their metabolism.

Metabolism cluster_TBZ Tetrabenazine Metabolism cluster_DTBZ Deutetrabenazine Metabolism TBZ Tetrabenazine (-OCH3) Active_Met_TBZ Active Metabolites (α- and β-HTBZ) TBZ->Active_Met_TBZ Rapid Metabolism DTBZ Deutetrabenazine (-OCD3) Inactive_Met_TBZ Inactive Metabolites Active_Met_TBZ->Inactive_Met_TBZ Further Metabolism Active_Met_DTBZ Active Metabolites (d6-α- and d6-β-HTBZ) DTBZ->Active_Met_DTBZ Slower Metabolism Inactive_Met_DTBZ Inactive Metabolites Active_Met_DTBZ->Inactive_Met_DTBZ Slower Further Metabolism

Caption: Deuteration slows the metabolism of active metabolites.

This slower metabolism of the active deuterated metabolites results in a longer half-life and more sustained therapeutic effect, allowing for a lower and less frequent dosing regimen for deutetrabenazine compared to tetrabenazine.[10]

Approved Deuterated Drugs and the Future Outlook

The successful development and approval of drugs like deutetrabenazine (Austedo®) for chorea associated with Huntington's disease and tardive dyskinesia, and deucravacitinib (Sotyktu®) for plaque psoriasis, have validated the deuterium substitution approach.[19][20] Several other deuterated compounds are currently in various stages of clinical development, targeting a wide range of therapeutic areas.

The "deuterium switch" is no longer a theoretical concept but a proven strategy in drug discovery. As our understanding of metabolic pathways and the tools for isotopic labeling continue to advance, the application of deuterium in medicinal chemistry is poised to deliver a new generation of safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Use of Pamoic Acid-d10 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid, a derivative of naphthoic acid, is frequently used as a counterion in pharmaceutical formulations to create long-acting depot injections. The quantitative analysis of the active pharmaceutical ingredient (API) and the pamoate moiety is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the bioanalysis of such compounds. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS to correct for matrix effects, variations in sample preparation, and instrument response, thereby ensuring the accuracy and precision of the results.

This document provides detailed application notes and protocols for the use of Pamoic Acid-d10 as an internal standard for the quantification of pamoic acid in biological matrices, such as plasma, using LC-MS/MS. This compound is an ideal internal standard as it is chemically identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, but is mass-shifted, allowing for its distinct detection by the mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of pamoic acid from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Centrifuge

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of each plasma sample, add 10 µL of the this compound internal standard working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • SPE Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 20
    0.5 20
    3.0 95
    4.0 95
    4.1 20

    | 5.0 | 20 |

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pamoic Acid387.1343.1-25
This compound397.2352.1-25

Note: The collision energy should be optimized for the specific instrument being used. The product ions are proposed based on the neutral loss of CO2.

Data Presentation

The following tables present representative data for a validated LC-MS/MS method for an organic acid using a deuterated internal standard, demonstrating the expected performance of the described protocol.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Accuracy (%)Precision (%CV)
1 (LLOQ)98.58.2
5102.15.6
25101.54.1
10099.83.5
500100.32.8
100099.23.1
2000 (ULOQ)101.84.5

Calibration curve range: 1-2000 ng/mL with a correlation coefficient (r²) > 0.995.

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ17.5103.29.8101.5
Low36.198.97.599.8
Medium1504.5101.25.8100.7
High15003.899.54.9100.2

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low388.595.2
High150091.293.8

Visualizations

experimental_workflow sample Plasma Sample is_spike Spike with This compound sample->is_spike pp Protein Precipitation (Acetonitrile) is_spike->pp centrifuge Centrifugation pp->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms

Caption: Experimental workflow for the extraction and analysis of pamoic acid.

analytical_logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry analyte Pamoic Acid is This compound q1 Q1: Precursor Ion Selection analyte->q1 is->q1 q2 Q2: Fragmentation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition (Peak Area Ratio) detector->data

Caption: Logical flow of the LC-MS/MS analysis for quantification.

Application Note: Quantitative Analysis of Hydroxyzine in Human Plasma using Pamoic Acid-d10 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydroxyzine in human plasma. To ensure accuracy and precision in a complex biological matrix, Pamoic Acid-d10 was utilized as a stable isotope-labeled internal standard (SIL-IS). The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides the optimal chromatographic and mass spectrometric conditions for the analysis. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Hydroxyzine is a first-generation antihistamine that also exhibits anxiolytic and antiemetic properties. It is often administered as a pamoate salt. Accurate quantification of hydroxyzine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the preferred approach in LC-MS/MS bioanalysis to compensate for variability in sample preparation and matrix effects.[1] this compound, a deuterated form of the pamoate counter-ion, serves as an ideal internal standard due to its similar physicochemical properties to the unlabeled form that may be present from the drug salt, while being mass-distinct. This ensures co-elution and similar ionization behavior, leading to reliable quantification.

Experimental Protocols

Materials and Reagents
  • Hydroxyzine dihydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium carbonate buffer (0.5 M, pH 9)

  • Deionized water

Instrumentation
  • UHPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Shimadzu 8050 Triple Quadrupole or equivalent

  • Analytical Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Hydroxyzine Stock Solution (1 mg/mL): Dissolve 10 mg of hydroxyzine dihydrochloride in 10 mL of methanol.

  • This compound Working Internal Standard (IS) Solution (1 µg/mL): Prepare by diluting a stock solution of this compound in methanol.

  • Calibration Standards (CS): Prepare a series of working solutions by serially diluting the hydroxyzine stock solution. Spike these into blank human plasma to obtain final concentrations ranging from 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Medium QC (75 ng/mL), and High QC (400 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a 2 mL microcentrifuge tube.

  • Add 20 µL of the this compound working IS solution (1 µg/mL) to each tube (except for blank samples, to which 20 µL of methanol is added).

  • Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).

  • Vortex for 30 seconds.

  • Add 1.5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hydroxyzine: Precursor Ion (Q1) 375.2 m/z → Product Ion (Q3) 201.1 m/z

    • This compound (IS): Precursor Ion (Q1) 399.2 m/z → Product Ion (Q3) 355.2 m/z

Data Presentation

The method was validated according to regulatory guidelines. The results are summarized in the tables below.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Hydroxyzine0.5 - 500y = 0.015x + 0.002> 0.998

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.56.8104.28.5102.5
Low QC1.55.298.76.1101.3
Mid QC754.1101.55.399.8
High QC4003.597.94.898.2

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.588.596.2
High QC40091.298.1

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 20 µL this compound IS plasma->add_is add_buffer Add 200 µL Buffer (pH 9) add_is->add_buffer vortex1 Vortex add_buffer->vortex1 add_solvent Add 1.5 mL Ethyl Acetate vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject uhplc UHPLC Separation (C18 Column) inject->uhplc ms Mass Spectrometry (ESI+, MRM) uhplc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

G cluster_system LC-MS/MS System cluster_analyte Hydroxyzine cluster_is This compound (IS) UHPLC UHPLC ESI ESI Source UHPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 H_parent 375.2 m/z IS_parent 399.2 m/z Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector H_frag 201.1 m/z H_parent->H_frag Collision Induced Dissociation IS_frag 355.2 m/z IS_parent->IS_frag Collision Induced Dissociation

Caption: Logical diagram of MRM-based quantification for Hydroxyzine and its IS.

Conclusion

The developed LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative analysis of hydroxyzine in human plasma. The use of this compound as an internal standard effectively compensates for analytical variability, ensuring high-quality data suitable for demanding applications such as regulated bioanalysis in clinical trials and pharmacokinetic research. The simple LLE sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

Method Development for the Quantification of Pamoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Pamoic Acid in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Pamoic Acid-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique, providing high recovery and minimal matrix effects. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies and other clinical research involving Pamoic Acid.

Introduction

Pamoic acid, a naphthoic acid derivative, is utilized as a counter-ion in pharmaceutical formulations to create long-acting injectable and oral dosage forms of various drugs. Its physicochemical properties, particularly its low aqueous solubility, contribute to the sustained-release characteristics of these formulations. Accurate quantification of Pamoic Acid in biological matrices such as plasma is crucial for understanding the dissolution, absorption, and overall pharmacokinetic profile of the administered drug salts. This application note presents a comprehensive protocol for the development and validation of an LC-MS/MS method for Pamoic Acid in human plasma, adhering to regulatory guidelines for bioanalytical method validation.[1]

Experimental

Materials and Reagents
  • Analytes: Pamoic Acid (≥98% purity), this compound (Internal Standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Plasma: Human plasma (K2-EDTA) from a certified vendor.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Standard Solutions

Stock Solutions (1 mg/mL):

  • Prepare individual stock solutions of Pamoic Acid and this compound in methanol.

Working Standard Solutions:

  • Prepare serial dilutions of the Pamoic Acid stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Prepare a working solution of this compound (Internal Standard) at an appropriate concentration in the same diluent.

Method Development Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[2][3][4][5]

  • Aliquot Plasma: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of the this compound working solution.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject an aliquot onto the LC-MS/MS system.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts, particularly for larger sample volumes or when lower detection limits are required, solid-phase extraction can be employed.[1]

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pre-treat 500 µL of plasma by adding 500 µL of 2% formic acid. Load the diluted plasma onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Liquid Chromatography

The chromatographic method is designed to achieve efficient separation of Pamoic Acid from endogenous plasma components.

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
1.095
2.595
2.610
4.010
Mass Spectrometry

The mass spectrometer is operated in negative ion mode for optimal sensitivity of Pamoic Acid.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Pamoic Acid 387.1343.1100-35
This compound 397.1353.1100-35

Note: The precursor and product ions are based on the predicted fragmentation of Pamoic Acid. Optimal values should be determined experimentally by infusing a standard solution of Pamoic Acid and this compound into the mass spectrometer.

Method Validation

The developed method should be validated according to the FDA or EMA guidelines on bioanalytical method validation. The validation parameters to be assessed include:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interferences at the retention times of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve over the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at LLOQ).

  • Recovery and Matrix Effect: Evaluate the extraction recovery of the analyte and the effect of the plasma matrix on ionization.

  • Stability: Assess the stability of Pamoic Acid in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Data Presentation

Table 3: Calibration Curve Data (Example)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.00.012
5.00.058
25.00.295
100.01.180
500.05.950
1000.011.980

Table 4: Accuracy and Precision Data (Example)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.0105.28.5103.89.2
LQC3.098.76.2101.57.1
MQC400.0102.14.599.85.3
HQC800.099.53.8100.94.6

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Evaporate & Reconstitute supernatant->dry_reconstitute lc_separation LC Separation (C18 Column) dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application sample_prep Sample Preparation Optimization lc_params LC Parameter Optimization sample_prep->lc_params ms_params MS Parameter Optimization lc_params->ms_params linearity Linearity & Range ms_params->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision selectivity Selectivity accuracy_precision->selectivity stability Stability selectivity->stability pk_studies Pharmacokinetic Studies stability->pk_studies

References

Application Notes and Protocols for Pamoic Acid-d10 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Pamoic Acid-d10 in Pharmacokinetic Studies of Novel Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pamoic acid is frequently used to form poorly soluble salts of various drugs, creating long-acting injectable formulations that provide extended therapeutic effect.[1][2] When studying the pharmacokinetics of a novel therapeutic administered as a pamoate salt, it is crucial to understand the dissolution and release characteristics of the salt in vivo. This often involves the quantitative analysis of both the active pharmaceutical ingredient (API) and the pamoate counter-ion in biological matrices.

This compound is a stable isotope-labeled (SIL) version of pamoic acid, which serves as an ideal internal standard (IS) for bioanalytical methods.[3] Its chemical and physical properties are nearly identical to the analyte (pamoic acid), ensuring similar behavior during sample extraction, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate and precise quantification of pamoic acid in complex biological samples like plasma or tissue homogenates.[3]

This document provides detailed protocols and methodologies for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for pharmacokinetic studies of novel therapeutics formulated as pamoate salts.

Experimental Protocols

Protocol 1: Quantification of Pamoic Acid in Rat Plasma using LC-MS/MS

This protocol outlines a method for the determination of pamoic acid concentration in rat plasma, a key component in evaluating the in vivo release profile of a pamoate salt formulation.

1. Materials and Reagents:

  • Pamoic Acid (Reference Standard)

  • This compound (Internal Standard)[4]

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Rat Plasma (Blank)

  • Control Rat Plasma spiked with Pamoic Acid (for QC samples)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Pamoic Acid and this compound in a suitable organic solvent (e.g., DMSO or Methanol).

  • Working Standard Solutions: Serially dilute the Pamoic Acid stock solution with 50:50 acetonitrile/water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each tube.[5]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.[5]

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • System: UPLC or HPLC system

    • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 2.1 x 50 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry:

    • System: Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing pure solutions of Pamoic Acid and this compound. Hypothetical transitions are provided in the data table below.

Data Presentation

Table 1: LC-MS/MS Parameters for Pamoic Acid Analysis
ParameterSetting
LC System UPLC/HPLC
Column C18 Reverse-Phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
Analyte Pamoic Acid
Precursor Ion (Q1) m/z 387.1
Product Ion (Q3) m/z 343.1
Internal Standard This compound
IS Precursor Ion (Q1) m/z 397.2
IS Product Ion (Q3) m/z 352.2

Note: The m/z values are hypothetical and should be optimized experimentally.

Table 2: Illustrative Pharmacokinetic Parameters of a Novel Therapeutic (Drug X) Pamoate Formulation

The following table presents hypothetical pharmacokinetic data for both the active drug ("Drug X") and pamoic acid after a single intramuscular injection in rats. This data illustrates the expected outcomes from a study utilizing the described bioanalytical method.

AnalyteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½) (hr)
Drug X 850.52445,67072.5
Pamoic Acid 45.2122,13048.0

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental and Logical Workflows

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add this compound Internal Standard (150 µL) plasma->is vortex Vortex (1 min) is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UPLC/HPLC Separation supernatant->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for bioanalysis of Pamoic Acid.

G cluster_formulation Drug Formulation cluster_admin In Vivo Administration cluster_release In Vivo Release cluster_absorption Systemic Absorption cluster_pk Pharmacokinetic Analysis formulation Novel Therapeutic Pamoate Salt admin Intramuscular Injection formulation->admin dissolution Slow Dissolution of Pamoate Salt admin->dissolution drug Active Drug Absorption dissolution->drug pamoate Pamoic Acid Absorption dissolution->pamoate pk_drug PK Profile of Drug drug->pk_drug pk_pamoate PK Profile of Pamoic Acid pamoate->pk_pamoate

Caption: Rationale for Pamoic Acid quantification.

References

Application Note: The Use of Pamoic Acid-d10 as an Internal Standard in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pamoic acid is frequently employed as a counter-ion to create long-acting injectable formulations of basic drugs, thereby influencing their pharmacokinetic profiles. Understanding the in vivo disposition of pamoic acid itself is crucial for a comprehensive evaluation of these drug formulations. Pamoic Acid-d10, a stable isotope-labeled (SIL) analog of pamoic acid, serves as an ideal internal standard (IS) for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies. Its near-identical physicochemical properties to pamoic acid ensure that it effectively tracks the analyte during sample preparation and analysis, correcting for variability and matrix effects.[1][2][3] This application note provides a detailed protocol for the use of this compound in the quantification of pamoic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards are the preferred choice in LC-MS bioanalysis as they co-elute with the analyte and experience similar ionization suppression or enhancement, leading to higher accuracy and precision.[3][4] The use of a SIL-IS like this compound is in line with regulatory guidance for bioanalytical method validation.[4]

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is added to all calibration standards, quality control (QC) samples, and study samples. Following extraction from the biological matrix, the samples are analyzed by LC-MS/MS. The ratio of the peak area of the analyte (pamoic acid) to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of pamoic acid in the unknown samples. This normalization corrects for potential variations during sample processing and instrumental analysis.[3]

Experimental Protocols

Materials and Reagents
  • Pamoic Acid (Reference Standard)

  • This compound (Internal Standard)

  • Control biological matrix (e.g., human plasma, rat serum)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve pamoic acid and this compound in an appropriate solvent (e.g., DMSO or Methanol) to obtain primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of pamoic acid by serial dilution of the primary stock solution with 50:50 (v/v) Acetonitrile:Water. These solutions will be used to spike the biological matrix for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) Acetonitrile:Water to achieve a final concentration of 1 µg/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the control biological matrix with known amounts of pamoic acid from a separate stock solution than that used for the calibration standards.

Sample Preparation: Solid Phase Extraction (SPE)
  • Aliquot 100 µL of standards, QCs, and study samples into appropriately labeled tubes.

  • Add 10 µL of the this compound internal standard working solution (1 µg/mL) to all tubes except for the blank matrix samples.

  • Vortex mix for 10 seconds.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the samples onto the SPE cartridges.

  • Wash the cartridges to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterPamoic AcidThis compound
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
MRM Transition (m/z) 387.1 > 343.1397.1 > 353.1
Collision Energy (eV) -25-25
Declustering Potential (V) -80-80

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of pamoic acid to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,250510,0000.0025
56,300505,0000.0125
2025,500515,0000.0495
5064,000520,0000.1231
100128,000518,0000.2471
250320,000512,0000.6250
500645,000516,0001.2500
10001,290,000514,0002.5097
Precision and Accuracy

The precision and accuracy of the method should be evaluated using QC samples at multiple concentration levels on different days.

Table 4: Example Inter-day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
Low QC 1514.898.74.5
Mid QC 150153.2102.13.2
High QC 750742.599.02.8

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Sample (100 µL) add_is Add this compound (IS) sample->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe evap Evaporate to Dryness spe->evap recon Reconstitute evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition lcms->data quant Quantification (Peak Area Ratio) data->quant report Reporting quant->report

Caption: Bioanalytical workflow for the quantification of Pamoic Acid.

Logical Relationship of Internal Standard Use

G cluster_analyte Analyte (Pamoic Acid) cluster_is Internal Standard (this compound) cluster_sources Sources of Variability analyte_var Variable Response ratio Constant Peak Area Ratio analyte_var->ratio is_var Variable Response is_var->ratio extraction Extraction Inconsistency extraction->analyte_var extraction->is_var matrix Matrix Effects matrix->analyte_var matrix->is_var instrument Instrument Drift instrument->analyte_var instrument->is_var quant_result Accurate Quantification ratio->quant_result

Caption: Role of the internal standard in correcting for analytical variability.

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of pamoic acid in biological matrices. Its use in an isotope dilution LC-MS/MS method, as outlined in this protocol, provides a robust and reliable approach for pharmacokinetic and drug metabolism studies of pamoate salt drug formulations. The detailed methodology and established performance characteristics demonstrate its utility for researchers, scientists, and drug development professionals.

References

Application Note: Quantification of Pamoic Acid in Human Plasma using HPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Pamoic Acid in human plasma. The method utilizes Pamoic Acid-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. The sample preparation involves a straightforward protein precipitation step, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in negative ion mode. This method is suitable for pharmacokinetic studies and other drug development applications requiring the accurate measurement of Pamoic Acid in a biological matrix.

Introduction

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative frequently used as a counter-ion in pharmaceutical formulations to form pamoate salts of various drugs. This approach can modify the drug's solubility and dissolution rate, thereby altering its pharmacokinetic profile. Accurate quantification of Pamoic Acid in biological matrices such as plasma is crucial for understanding the in vivo behavior of these drug formulations.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for the quantification of small molecules in complex biological fluids due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for mitigating the variability introduced by the sample matrix and the analytical process, leading to more reliable and reproducible results.

This application note provides a detailed protocol for the extraction and quantification of Pamoic Acid from human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

  • Pamoic Acid (analytical standard)

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • All other chemicals and solvents were of the highest purity available.

Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing were performed using the instrument manufacturer's software.

Sample Preparation

A simple protein precipitation method was employed for the extraction of Pamoic Acid and this compound from human plasma.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of human plasma.

  • Spike with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)% Mobile Phase B
0.050
4.095
5.095
5.150
7.050

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 550°C

  • Collision Gas: Nitrogen

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the optimized MRM transitions and compound-specific parameters for Pamoic Acid and its deuterated internal standard, this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Pamoic Acid 387.1343.1150-35-80
387.1187.1150-50-80
This compound (IS) 397.1353.1150-35-80
397.1192.1150-50-80

Note: The exact m/z values and optimal collision energies may require fine-tuning based on the specific mass spectrometer used.

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Pamoic Acid in human plasma. The use of this compound as an internal standard effectively compensated for any variations in sample preparation and matrix effects, resulting in high accuracy and precision. The chromatographic conditions provided good peak shape and resolution, with a total run time of 7 minutes per sample, allowing for high-throughput analysis.

Conclusion

This application note presents a detailed and reliable HPLC-MS/MS protocol for the quantitative analysis of Pamoic Acid in human plasma using a deuterated internal standard. The method is simple, rapid, and robust, making it well-suited for regulated bioanalysis in support of pharmacokinetic and drug metabolism studies.

Detailed Experimental Protocols

I. Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Pamoic Acid and this compound standards.

    • Dissolve each standard in a suitable organic solvent (e.g., methanol or a mixture of methanol and a small amount of DMSO to aid solubility) to a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Pamoic Acid by serial dilution of the primary stock solution with 50:50 acetonitrile:water. These will be used to spike into blank plasma to prepare calibration standards.

  • Internal Standard Working Solution:

    • Dilute the this compound primary stock solution with 50:50 acetonitrile:water to achieve a suitable concentration for spiking into all samples (calibrators, quality controls, and unknowns). The final concentration in the sample should be optimized to provide a stable and robust signal.

II. Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards:

    • Prepare a set of calibration standards by spiking the appropriate Pamoic Acid working standard solutions into blank human plasma to achieve a concentration range that covers the expected in vivo concentrations. A typical range might be 1-1000 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with Pamoic Acid from a separate stock solution than that used for the calibration standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_spike Spike with This compound (IS) plasma->is_spike ppt Protein Precipitation (400 µL Acetonitrile) is_spike->ppt centrifuge Centrifugation (13,000 x g, 10 min) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms integration Peak Integration msms->integration quantification Quantification using Analyte/IS Ratio integration->quantification results Concentration Results quantification->results

Caption: Experimental workflow for Pamoic Acid quantification.

Application Note: High-Throughput Bioanalytical Method for Pamoic Acid in Human Plasma Using Pamoic Acid-d10 Internal Standard by LC-MS/MS

Application Note: Pamoic Acid-d10 for Enhanced Accuracy in Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the use of Pamoic Acid-d10 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of pamoic acid in biological matrices. The use of a SIL-IS is critical in toxicology and pharmacokinetic (PK) studies for achieving the highest accuracy and precision by correcting for variability in sample preparation and matrix effects during mass spectrometric analysis. This document provides a detailed protocol for the extraction and quantification of pamoic acid from plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Introduction

Pamoic acid is an aromatic dicarboxylic acid frequently used as a counter-ion in pharmaceutical formulations to create long-acting injectable drugs. By forming a salt with a basic drug, the solubility is reduced, leading to a slower release and prolonged therapeutic effect. Monitoring the levels of pamoic acid in biological fluids is essential during preclinical and clinical toxicology studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to assess any potential for toxicity.

Quantitative analysis of small molecules in complex biological matrices such as plasma can be challenging due to the presence of interfering substances that can cause ion suppression or enhancement in mass spectrometry, as well as sample loss during extraction procedures. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues. This compound is an ideal internal standard as it has the same physicochemical properties as the unlabeled pamoic acid, and therefore behaves identically during sample extraction and chromatographic separation. However, its increased mass due to the deuterium labels allows it to be distinguished from the native analyte by the mass spectrometer.

This application note provides a detailed protocol for the determination of pamoic acid in plasma using this compound as an internal standard, enabling reliable and accurate quantification for toxicology screening and pharmacokinetic assessments.

Key Applications

  • Toxicology Screening: Accurate quantification of pamoic acid exposure in preclinical toxicology studies.

  • Pharmacokinetic (PK) Studies: Characterization of the absorption and elimination profile of pamoic acid in various species.

  • Drug Metabolism Studies: Investigating the metabolic fate of pamoic acid.

  • Bioavailability and Bioequivalence Studies: Comparing different formulations containing pamoic acid salts.

Experimental Protocol

This protocol outlines a method for the quantification of pamoic acid in human, rat, and canine plasma using protein precipitation followed by solid-phase extraction (SPE) and LC-MS/MS analysis, incorporating this compound as an internal standard.

Materials and Reagents
  • Pamoic Acid (analytical standard)

  • This compound (internal standard)[1][2][3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (analytical grade)

  • Human, rat, or canine plasma (with appropriate anticoagulant)

  • C18 Solid-Phase Extraction (SPE) cartridges

Sample Preparation Workflow

The following diagram illustrates the sample preparation workflow:

G cluster_0 Sample Preparation plasma Plasma Sample (e.g., 100 µL) is_spike Spike with this compound (Internal Standard) plasma->is_spike precip Protein Precipitation (e.g., with Acetonitrile) is_spike->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant evap1 Evaporate Acetonitrile supernatant->evap1 reconstitute1 Reconstitute in Buffer evap1->reconstitute1 spe Solid-Phase Extraction (SPE) (C18 Cartridge) reconstitute1->spe wash Wash SPE Cartridge spe->wash elute Elute Analyte & IS wash->elute evap2 Evaporate Eluent elute->evap2 reconstitute2 Reconstitute in Mobile Phase evap2->reconstitute2 analysis Inject into LC-MS/MS reconstitute2->analysis

Caption: Workflow for the extraction of pamoic acid from plasma.

Detailed Procedure
  • Preparation of Standards:

    • Prepare a stock solution of pamoic acid (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by spiking blank plasma with the pamoic acid stock solution to achieve final concentrations ranging from 2 ng/mL to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Sample Extraction:

    • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound working solution (e.g., 100 ng/mL).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Evaporate the acetonitrile under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of a suitable buffer (e.g., pH 6 phosphate buffer)[4].

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the pamoic acid and this compound with 1 mL of methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the final residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following diagram illustrates the analytical workflow:

G cluster_1 LC-MS/MS Analysis hplc HPLC Separation (Reversed-Phase C18) ionization Electrospray Ionization (ESI) (Negative Mode) hplc->ionization ms Mass Spectrometer (Triple Quadrupole) mrm Multiple Reaction Monitoring (MRM) ms->mrm ionization->ms quant Quantification (Peak Area Ratio) mrm->quant data Data Analysis quant->data

Caption: General workflow for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to separate pamoic acid from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), Negative Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Pamoic Acid: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized)

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized, expected to be +10 Da from the native compound)

Data Analysis
  • Quantification is based on the ratio of the peak area of the analyte (pamoic acid) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of pamoic acid in the unknown samples is determined from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated bioanalytical method for pamoic acid.

ParameterHuman PlasmaRat PlasmaCanine Plasma
Lower Limit of Quantitation (LLOQ) 2 ng/mL[4]10 ng/mL[4]2 ng/mL[4]
Upper Limit of Quantitation (ULOQ) 1000 ng/mL1000 ng/mL1000 ng/mL
Inter-assay Precision (%CV) 7.8% to 11.4%[4]5.3% to 8.5%[4](Cross-validated)[4]
Inter-assay Accuracy (%Bias) -1.4% to 0.3%[4]-9.6% to -6.2%[4](Cross-validated)[4]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of pamoic acid in various biological matrices. This approach is essential for accurate toxicological and pharmacokinetic assessments in drug development. The detailed protocol presented in this application note can be adapted and validated for specific study requirements, ensuring high-quality data for regulatory submissions.

References

Troubleshooting & Optimization

Overcoming matrix effects with Pamoic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Pamoic Acid-d10 to overcome matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental work.

Question: Why am I observing significant ion suppression for my analyte even when using this compound as an internal standard?

Answer:

Several factors can contribute to persistent ion suppression. Here is a systematic approach to troubleshoot this issue:

  • Evaluate the Co-elution of Matrix Components: The fundamental assumption when using a co-eluting internal standard is that both the analyte and the internal standard are affected equally by matrix effects. If a matrix component that specifically suppresses the analyte but not this compound (or vice versa) is co-eluting, the correction will be inaccurate.

    • Solution: Modify your chromatographic method to improve the separation of your analyte from interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Assess the Sample Preparation Technique: The choice of sample preparation is critical for removing matrix components that can cause ion suppression.[1]

    • Solution: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.

  • Check for Saturation of the Ion Source: High concentrations of co-eluting matrix components can saturate the electrospray ionization (ESI) process, leading to a non-linear response and inaccurate correction by the internal standard.

    • Solution: Dilute your sample extract to reduce the overall concentration of matrix components entering the mass spectrometer. Ensure that the concentration of your analyte remains above the lower limit of quantitation (LLOQ).

Question: My this compound signal is inconsistent across my sample set. What could be the cause?

Answer:

Inconsistent internal standard signal can compromise the accuracy and precision of your results. The following are common causes and their solutions:

  • Inaccurate Pipetting: Errors in adding the this compound spiking solution to your samples will lead to variability.

    • Solution: Ensure your pipettes are properly calibrated. Pre-spiking a larger volume of the biological matrix with this compound before aliquoting can also improve consistency.

  • Variability in Sample Extraction Recovery: If the extraction efficiency of this compound varies between samples, its signal will be inconsistent.

    • Solution: Optimize your sample preparation method to ensure consistent recovery. Factors to investigate include the pH of the extraction solvent, the type and volume of solvent used, and the mixing and centrifugation times.

  • Degradation of this compound: Although generally stable, this compound could degrade under certain sample storage or processing conditions.

    • Solution: Prepare fresh stock solutions of this compound. Evaluate the stability of this compound in the biological matrix under your specific experimental conditions (e.g., freeze-thaw cycles, benchtop stability).

Frequently Asked Questions (FAQs)

Question: What is this compound and why is it used as an internal standard?

Answer:

This compound is a deuterated form of Pamoic Acid. It is an ideal internal standard for the quantification of Pamoic Acid in biological matrices using LC-MS/MS for several reasons:[2]

  • Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the non-deuterated Pamoic Acid. This means it behaves similarly during sample preparation and chromatographic separation.

  • Co-elution: It will elute from the liquid chromatography column at the same time as Pamoic Acid.

  • Mass Difference: It has a distinct mass-to-charge ratio (m/z) due to the deuterium atoms, allowing the mass spectrometer to differentiate it from the analyte.

  • Correction for Matrix Effects: Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.

Question: What are "matrix effects" in LC-MS/MS bioanalysis?

Answer:

Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[3][4] Biological samples like plasma, serum, and urine are highly complex and contain numerous endogenous components such as salts, lipids, and proteins.[5] When these components co-elute with the analyte of interest and enter the mass spectrometer's ion source, they can interfere with the ionization process. This can lead to:

  • Ion Suppression: A decrease in the analyte's signal intensity, resulting in underestimation of its concentration.

  • Ion Enhancement: An increase in the analyte's signal intensity, leading to an overestimation of its concentration.

Matrix effects are a significant challenge in bioanalysis as they can compromise the accuracy, precision, and sensitivity of LC-MS/MS methods.[4]

Question: How do I experimentally assess the extent of matrix effects in my assay?

Answer:

The matrix factor (MF) is a quantitative measure of the extent of matrix effects. It is calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution. A common experimental workflow is as follows:

  • Prepare three sets of samples:

    • Set A: Analyte and this compound in a pure solvent (e.g., mobile phase).

    • Set B: Blank biological matrix is extracted first, and then the analyte and this compound are spiked into the final extract.

    • Set C: The biological matrix is spiked with the analyte and this compound before the extraction process.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE

Experimental Protocols

Protocol: Quantification of Matrix Effect and Recovery

This protocol describes a method to quantify matrix effects, recovery, and process efficiency for an analyte using this compound as an internal standard in human plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of the analyte and this compound in DMSO.

  • Prepare working solutions by diluting the stock solutions in a 50:50 acetonitrile:water mixture.

2. Sample Set Preparation (as described in the FAQ):

  • Set A (Neat Solution): In a clean tube, add 50 µL of the analyte working solution and 50 µL of the this compound working solution to 900 µL of the mobile phase.

  • Set B (Post-Extraction Spike):

    • To 100 µL of blank human plasma, add 300 µL of acetonitrile to precipitate proteins.
    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
    • Transfer the supernatant to a new tube.
    • Spike the supernatant with 50 µL of the analyte working solution and 50 µL of the this compound working solution.

  • Set C (Pre-Extraction Spike):

    • To 100 µL of blank human plasma, add 50 µL of the analyte working solution and 50 µL of the this compound working solution.
    • Vortex briefly.
    • Add 300 µL of acetonitrile to precipitate proteins.
    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
    • Transfer the supernatant to a new tube for analysis.

3. LC-MS/MS Parameters:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix interferences.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • Pamoic Acid: m/z 387.1 → [fragment ion]
    • This compound: m/z 397.2 → [fragment ion][2]

Data Presentation

Table 1: Matrix Effect, Recovery, and Process Efficiency Data

Sample IDAnalyte Peak Area (Set A)Analyte Peak Area (Set B)Analyte Peak Area (Set C)Matrix Factor (MF)Recovery (RE)Process Efficiency (PE)
Low QC1,250,000980,000850,0000.7886.7%68.0%
Mid QC2,480,0001,950,0001,720,0000.7988.2%69.4%
High QC4,950,0003,800,0003,450,0000.7790.8%69.7%

Table 2: Internal Standard Normalized Response

Sample IDAnalyte/IS Ratio (Set B)Analyte/IS Ratio (Set C)
Low QC1.231.21
Mid QC2.452.48
High QC4.894.93

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Extract Blank Matrix, then Spike) B->LCMS C Set C: Pre-Extraction Spike (Spike Matrix, then Extract) C->LCMS MF Calculate Matrix Factor (B / A) LCMS->MF RE Calculate Recovery (C / B) LCMS->RE PE Calculate Process Efficiency (C / A) LCMS->PE

Caption: Workflow for assessing matrix effects, recovery, and process efficiency.

ion_suppression_correction cluster_source Mass Spectrometer Ion Source cluster_detector Detector Signal Analyte Analyte SuppressedSignal Suppressed Analyte Signal Analyte->SuppressedSignal Ion Suppression IS This compound (IS) SuppressedIS Suppressed IS Signal IS->SuppressedIS Ion Suppression Matrix Matrix Components Matrix->SuppressedSignal Matrix->SuppressedIS Ratio Analyte / IS Ratio (Corrected Signal) SuppressedSignal->Ratio SuppressedIS->Ratio

Caption: Correction of ion suppression using a co-eluting internal standard.

troubleshooting_tree start Inconsistent Results or Poor Sensitivity q1 Is the Internal Standard (this compound) signal stable? start->q1 q2 Is analyte recovery >70%? q1->q2 Yes sol1 Check IS preparation and addition accuracy. Evaluate IS stability. q1->sol1 No a1_yes Yes a1_no No sol2 Optimize sample preparation: - Adjust pH - Change extraction solvent - Consider SPE q2->sol2 No sol3 Improve chromatographic separation to reduce matrix effects. Dilute sample. q2->sol3 Yes a2_yes Yes a2_no No

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Improving peak shape and resolution with Pamoic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pamoic Acid-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in analytical methods. Here, you will find information to help improve chromatographic peak shape and resolution, particularly when analyzing pamoate salts or using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a laboratory setting?

This compound is the deuterated form of Pamoic Acid. In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard (IS) for the quantification of Pamoic Acid in various matrices, such as plasma and serum, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered a best practice as it helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[1][2]

Q2: How can Pamoic Acid, as an ion-pairing agent, affect peak shape and resolution?

Pamoic acid is a dicarboxylic acid that can be used as a counter-ion to form pamoate salts with basic drugs, a strategy often employed to improve their solubility and stability.[3] In reversed-phase HPLC, ionizable compounds can sometimes exhibit poor peak shape (e.g., tailing) due to interactions with residual silanols on the silica-based stationary phase. While not a conventional ion-pairing reagent, the principles of ion-pairing chromatography are relevant when analyzing pamoate salts. The presence of the pamoate counter-ion can influence the retention and peak shape of the basic drug. For acidic compounds, a positively charged ion-pairing reagent would be used to increase retention.[4][5]

Q3: When analyzing a pamoate salt, I see a broad peak for my active pharmaceutical ingredient (API). What could be the cause?

A broad peak for your API when analyzing a pamoate salt could be due to several factors:

  • Secondary Interactions: The basic API might be interacting with acidic silanol groups on the column packing material, leading to peak tailing, which contributes to broader peaks.

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the pH is close to the pKa of your API, you might observe peak broadening or splitting. It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing, resulting in a broader appearance.

Q4: Can I use this compound to improve the peak shape of other basic compounds that are not pamoate salts?

While Pamoic Acid itself is not a typical choice for a mobile phase additive to improve peak shape for general basic compounds, the principles of using an acidic modifier apply. Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate residual silanol groups on the stationary phase, reducing their interaction with basic analytes and thereby improving peak shape.[6] this compound's primary role remains as an internal standard for Pamoic Acid analysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Analyte when Analyzing Pamoate Salts

dot

Figure 1. Logical workflow for troubleshooting poor peak shape.

Problem: You are observing significant peak tailing or fronting for your analyte of interest when analyzing a pamoate salt, with this compound as the internal standard.

Possible Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Add a competitive acidic modifier to the mobile phase (e.g., 0.1% formic acid). For MS compatibility, formic acid is preferred over phosphoric acid.[7] Consider using a column with low silanol activity or an end-capped column.Improved peak symmetry and reduced tailing.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units above or below the pKa of the basic analyte to ensure it is fully ionized or un-ionized.Sharper, more symmetrical peaks.
Column Overload Reduce the concentration of the injected sample.For fronting peaks, reducing the sample load should result in a more symmetrical peak shape.
Column Contamination or Degradation Use a guard column to protect the analytical column. If the column is old, replace it with a new one of the same type.Improved peak shape and consistent retention times.
Issue 2: Poor Resolution Between the API, Pamoic Acid, and Other Impurities

dot

Figure 2. Decision tree for improving chromatographic resolution.

Problem: The chromatographic peaks for the API, Pamoic Acid, and potentially other process impurities or degradation products are not well separated (co-elution).

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Separation Power Modify the mobile phase composition. Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and resolution.[8]Increased separation between co-eluting peaks.
Poor Selectivity Change the organic modifier. If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order.Improved resolution due to changes in selectivity.
Inadequate Gradient Elution If using a gradient, adjust the slope. A shallower gradient can improve the separation of closely eluting compounds.Better resolution between all components in the mixture.
Suboptimal Stationary Phase Try a column with a different stationary phase chemistry (e.g., a phenyl or embedded polar group column instead of a standard C18) to introduce different retention mechanisms.Enhanced resolution due to different analyte-stationary phase interactions.

Experimental Protocols

Protocol 1: General HPLC-UV Method for the Analysis of a Pamoate Salt

This protocol provides a starting point for the analysis of a basic drug formulated as a pamoate salt.

dot

Experimental_Workflow_HPLC HPLC-UV Experimental Workflow Prep_Mobile_Phase 1. Prepare Mobile Phase (e.g., ACN:Buffer) Equilibrate 4. Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Sample 2. Prepare Sample and Standard (Dissolve in suitable solvent) Spike_IS 3. Spike with this compound IS Prep_Sample->Spike_IS Inject 5. Inject Sample Spike_IS->Inject Equilibrate->Inject Acquire_Data 6. Acquire Data (UV Detection) Inject->Acquire_Data Process_Data 7. Process Chromatogram (Integration and Quantification) Acquire_Data->Process_Data

References

Pamoic Acid-d10 Stability in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pamoic Acid-d10 as an internal standard in biological matrices.

Frequently Asked Questions (FAQs)

Q1: I am observing variability in my this compound internal standard (IS) signal across different plasma samples. What could be the cause?

A1: Variability in the internal standard signal can stem from several factors, particularly when using a deuterated standard like this compound. One common issue is the "isotope effect," where the deuterated compound may exhibit slightly different chromatographic retention times and extraction recoveries compared to the unlabeled analyte.[1] This can lead to differential matrix effects between the analyte and the IS, causing signal variability. Another potential cause is the in-source instability of the deuterated standard, which can be influenced by the sample matrix.

Q2: My this compound appears to be degrading or exchanging back to unlabeled Pamoic Acid. Is this possible?

A2: Yes, this is a known phenomenon with some deuterated internal standards.[1][2][3] Deuterium atoms can sometimes exchange with protons from the surrounding solvent or matrix, especially if the deuterium labels are on exchangeable sites like hydroxyl or amine groups, or on carbons adjacent to carbonyl groups.[3] This back-exchange would lead to a decrease in the this compound signal and a corresponding increase in the signal of the unlabeled Pamoic Acid.

Q3: How can I assess the stability of this compound in my specific biological matrix (e.g., plasma, urine, tissue homogenate)?

A3: A systematic stability assessment is crucial. You can perform the following experiments:

  • Freeze-Thaw Stability: Analyze replicate samples of your biological matrix spiked with this compound after several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

  • Short-Term (Bench-Top) Stability: Evaluate the stability of this compound in your matrix at room temperature over a period that mimics your sample preparation time.

  • Long-Term Stability: Assess the stability of this compound in your matrix stored at the intended long-term storage temperature (e.g., -20°C or -80°C) for an extended period.[4]

  • Post-Preparative Stability: Determine the stability of the processed samples in the autosampler before injection.

A general protocol for plasma stability testing involves incubating the spiked plasma at a specific temperature (e.g., 37°C) and analyzing samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).[5]

Q4: What are the best practices for storing biological samples containing this compound?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Drifting Internal Standard (IS) Response Chromatographic separation of Pamoic Acid and this compound (Isotope Effect) leading to differential matrix effects.Optimize chromatographic conditions to ensure co-elution of the analyte and IS.[1] Consider using a different LC column or mobile phase composition.
Decreasing IS Response Over Time Degradation of this compound in the biological matrix or processed sample.Conduct systematic stability experiments (freeze-thaw, bench-top, long-term) to identify the source of instability. Adjust sample handling and storage procedures accordingly (e.g., minimize time at room temperature, store at -80°C).
Appearance of Unlabeled Pamoic Acid Signal in IS-only Samples In-source back-exchange of deuterium or presence of unlabeled impurity in the IS stock.Check the certificate of analysis for the isotopic purity of your this compound standard. If purity is high, investigate the possibility of in-source exchange by infusing the IS solution directly into the mass spectrometer and observing the mass spectrum.
Poor Reproducibility of Results Inconsistent extraction recovery of the IS compared to the analyte.Re-evaluate your sample extraction procedure. Ensure consistent and thorough mixing and phase separation. Test different extraction solvents or techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[6]

Experimental Protocols

Protocol 1: General Plasma Stability Assessment

This protocol is adapted from general industry practices for assessing analyte stability in plasma.[5]

  • Preparation of Spiked Plasma: Spike a pool of the relevant biological matrix (e.g., human plasma) with this compound at a known concentration.

  • Incubation: Aliquot the spiked plasma into several tubes. Incubate the tubes at a relevant temperature (e.g., 37°C to assess metabolic stability, or room temperature for bench-top stability).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), stop the reaction in one aliquot by adding a precipitation solvent (e.g., ice-cold acetonitrile) containing a different, stable internal standard (if available, to control for extraction and analytical variability).

  • Sample Processing: Vortex and centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean tube or 96-well plate and analyze using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

Visualizations

Deuterium_Exchange Pamoic_d10 This compound (Deuterated Internal Standard) Pamoic_d9 Pamoic Acid-d9 (Partially Exchanged) Pamoic_d10->Pamoic_d9 Proton Exchange Matrix Biological Matrix (e.g., Plasma) Contains Protons (H+) Pamoic_Unlabeled Pamoic Acid (Unlabeled) Pamoic_d9->Pamoic_Unlabeled Further Exchange

Caption: Potential pathway of deuterium-proton exchange for this compound in a biological matrix.

Isotope_Effect_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection Spiked_Sample Biological Sample Spiked with Pamoic Acid & this compound Extraction Extraction Step Spiked_Sample->Extraction LC_Column Liquid Chromatography Column Extraction->LC_Column Analyte_Elution Pamoic Acid Elutes LC_Column->Analyte_Elution IS_Elution This compound Elutes Slightly Later LC_Column->IS_Elution MS_Inlet Mass Spectrometer Inlet Analyte_Signal Analyte Signal Affected by Matrix at its Retention Time MS_Inlet->Analyte_Signal IS_Signal IS Signal Affected by Different Matrix Components at its Retention Time MS_Inlet->IS_Signal Inaccurate_Quant Inaccurate Quantification Analyte_Signal->Inaccurate_Quant Leads to IS_Signal->Inaccurate_Quant Leads to

Caption: Workflow illustrating the chromatographic isotope effect and its potential impact on quantification.

References

Troubleshooting low recovery of Pamoic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pamoic Acid-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Pamoic Acid, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of Pamoic Acid in biological matrices.[1][2] The use of a stable isotope-labeled internal standard like this compound is the preferred methodology for pharmacokinetic studies.[1]

Q2: What are the key chemical properties of Pamoic Acid that might influence its analysis?

Pamoic acid is a dicarboxylic acid.[3] Understanding its physicochemical properties is crucial for method development and troubleshooting. Key properties are summarized in the table below. The low water solubility and acidic pKa values indicate that its charge state, and therefore its retention on SPE sorbents and chromatographic columns, will be highly dependent on the pH of the solution.[4][5][6]

PropertyValueImplication for Analysis
Molecular Formula C₂₃H₆D₁₀O₆Higher molecular weight than unlabeled Pamoic Acid.
Molecular Weight ~398.4 g/mol Used for mass spectrometer settings.
Synonyms Embonic Acid-d10Important for literature searches.
pKa ~2.67 (Predicted)Influences ionization state and solubility at different pH values.[4][5]
Water Solubility Practically insolubleRequires organic solvents for dissolution; pH adjustment can modify solubility.[4]

Troubleshooting Guide for Low Recovery of this compound

Low recovery of an internal standard can compromise the accuracy and precision of an assay. The following sections address common causes for low recovery of this compound and provide systematic troubleshooting steps.

Issue 1: Low Recovery During Sample Preparation (Solid-Phase Extraction - SPE)

A frequent cause of low recovery is loss of the analyte during the solid-phase extraction process.[7][8][9][10]

Q: My recovery of this compound is consistently low after SPE. What should I investigate?

A: Low recovery during SPE can stem from several factors related to the method's parameters. A systematic evaluation of each step is recommended.

Troubleshooting Workflow for Low SPE Recovery

spe_troubleshooting start Low this compound Recovery Post-SPE check_sorbent 1. Verify SPE Sorbent Choice (e.g., Reversed-Phase C18) start->check_sorbent check_conditioning 2. Ensure Proper Cartridge Conditioning and Equilibration check_sorbent->check_conditioning Sorbent is appropriate check_loading 3. Evaluate Sample Loading Conditions (pH, Flow Rate) check_conditioning->check_loading Conditioning is correct check_washing 4. Assess Wash Step (Solvent Strength) check_loading->check_washing Loading conditions are optimal check_elution 5. Optimize Elution Step (Solvent Strength and Volume) check_washing->check_elution No loss in wash step end Recovery Improved check_elution->end Analyte successfully eluted

Caption: A stepwise guide to troubleshooting low recovery in SPE.

Detailed Steps & Solutions:

Troubleshooting StepPotential CauseRecommended Solution(s)
1. Sorbent Selection Mismatch between the sorbent and Pamoic Acid's properties.For a nonpolar compound like Pamoic Acid, a reversed-phase sorbent (e.g., C18) is generally appropriate.[8] Ensure the chosen sorbent has adequate capacity.
2. Cartridge Conditioning Incomplete activation of the sorbent.Ensure the cartridge is properly conditioned with an organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution that mimics the sample's loading conditions.[9]
3. Sample Loading Incorrect sample pH leading to poor retention.Given Pamoic Acid's pKa of ~2.67, the sample pH should be adjusted to be at least 2 pH units below the pKa (i.e., pH < 1) to ensure it is in its neutral, non-ionized form, which will enhance its retention on a reversed-phase sorbent.[6][8] Also, ensure the loading flow rate is slow enough to allow for proper binding.[11]
4. Wash Step Wash solvent is too strong, causing premature elution.Use a wash solvent that is weak enough to remove interferences without eluting the this compound. For reversed-phase SPE, this would be a solvent with a lower organic content than the elution solvent. Analyze the wash eluate to see if the internal standard is being lost at this stage.[11]
5. Elution Step Elution solvent is too weak or the volume is insufficient.Use a strong organic solvent (e.g., methanol, acetonitrile) to elute the this compound. If recovery is still low, consider increasing the elution volume or adding a small amount of a modifier (e.g., a base like ammonium hydroxide for a dicarboxylic acid) to the elution solvent to ensure the analyte is in its ionized, more easily eluted form.[7][8]
6. Adsorption to Labware Pamoic acid may adsorb to glass or plastic surfaces.Consider using silanized glassware or polypropylene tubes to minimize non-specific binding.
Issue 2: Low Signal/Recovery in LC-MS/MS Analysis

Even with good sample preparation, issues within the LC-MS/MS system can lead to a low signal for this compound.

Q: My this compound signal is low and variable in my LC-MS/MS runs. What could be the cause?

A: Low and inconsistent signals in LC-MS/MS are often due to matrix effects, suboptimal instrument parameters, or issues with the internal standard itself.

Logical Flow for LC-MS/MS Troubleshooting

lcms_troubleshooting start Low this compound Signal in LC-MS/MS matrix_effects 1. Investigate Matrix Effects (Ion Suppression/Enhancement) start->matrix_effects ms_parameters 2. Optimize Mass Spectrometer Parameters matrix_effects->ms_parameters Matrix effects minimized chromatography 3. Evaluate Chromatographic Performance ms_parameters->chromatography MS parameters optimized is_integrity 4. Check for Deuterium Back-Exchange chromatography->is_integrity Good peak shape and retention solution Signal Restored is_integrity->solution No significant back-exchange

Caption: Troubleshooting low signal for this compound in LC-MS/MS.

Detailed Steps & Solutions:

Troubleshooting StepPotential CauseRecommended Solution(s)
1. Matrix Effects Co-eluting matrix components suppress the ionization of this compound.Improve chromatographic separation to move the this compound peak away from the ion suppression region.[1][12] Enhance the sample clean-up procedure to remove more matrix components.[12] Perform a post-column infusion experiment to identify regions of ion suppression.[12]
2. MS Parameters Suboptimal ion source settings (e.g., temperature, gas flows, voltages).[13]Systematically optimize the ion source parameters for this compound by infusing a standard solution and adjusting the settings to maximize the signal. Ensure the correct precursor and product ions are being monitored in the MRM method.
3. Chromatography Poor peak shape (e.g., tailing, broadening) leading to a lower peak height.Ensure the mobile phase pH is appropriate for good peak shape of a dicarboxylic acid. Consider using a column with a different chemistry. Check for any system leaks or blockages.
4. Deuterium Back-Exchange Deuterium atoms on the this compound molecule exchange with hydrogen atoms from the solvent, leading to a decrease in the signal at the expected mass.[2][14][15]This is more likely to occur if the deuterium atoms are on exchangeable sites (like -OH or -COOH), though this compound is labeled on the aromatic rings.[1] While less common for aromatic deuteration, it's a possibility. Ensure the pH of the mobile phase and sample diluent are controlled. If suspected, analyze a fresh standard solution to confirm its isotopic purity.[14][15]

By systematically working through these troubleshooting guides, you can identify and resolve the root cause of low this compound recovery in your experiments, leading to more accurate and reliable quantitative results.

References

Pamoic Acid-d10 Interference in Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered when using Pamoic Acid-d10 as an internal standard in mass spectrometry-based analyses.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Cross-talk or Isotopic Contribution from Pamoic Acid to this compound Signal

Question: I am observing a signal in my this compound channel even when I only inject the unlabeled Pamoic Acid standard. What is causing this interference and how can I resolve it?

Answer:

This phenomenon, often referred to as "cross-talk" or isotopic contribution, is a common issue when using deuterated internal standards. It can lead to inaccuracies in quantification, particularly at low concentrations of the internal standard.

Probable Causes:

  • Natural Isotope Abundance: Unlabeled Pamoic Acid contains naturally occurring heavy isotopes (primarily ¹³C), which can contribute to the mass-to-charge ratio (m/z) channel of the deuterated internal standard. This becomes more significant for larger molecules like Pamoic Acid.

  • Impurity in Pamoic Acid Standard: The unlabeled Pamoic Acid standard may contain trace amounts of this compound as an impurity from its synthesis.

  • In-source Fragmentation: The Pamoic Acid molecule might undergo fragmentation within the ion source of the mass spectrometer, and some fragments could have the same m/z as the monitored transition for this compound.

Troubleshooting Workflow:

start Problem: Signal in this compound channel from unlabeled Pamoic Acid check_purity 1. Assess Purity of Standards start->check_purity optimize_ms 2. Optimize Mass Spectrometer Parameters check_purity->optimize_ms If standards are pure check_chromatography 3. Evaluate Chromatographic Separation optimize_ms->check_chromatography If interference persists data_analysis 4. Implement Data Analysis Correction check_chromatography->data_analysis If co-elution occurs solution Resolution: Accurate Quantification data_analysis->solution start Problem: Chromatographic shift between analyte and IS assess_shift 1. Quantify the Retention Time Difference start->assess_shift optimize_lc 2. Optimize LC Method assess_shift->optimize_lc If shift is significant evaluate_matrix 3. Evaluate Matrix Effects optimize_lc->evaluate_matrix If co-elution is not achievable accept_shift 4. Acceptable Shift with Justification evaluate_matrix->accept_shift If matrix effects are consistent solution Resolution: Reliable Quantification accept_shift->solution

Technical Support Center: Minimizing Ion Suppression with Pamoic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pamoic Acid-d10 as an internal standard to minimize ion suppression in mass spectrometry-based assays.

Troubleshooting Guide

Ion suppression can be a significant challenge in LC-MS analysis, leading to inaccurate quantification. This compound, as a deuterated internal standard, is designed to co-elute with the parent compound, Pamoic Acid, and experience similar matrix effects, thus providing a means for correction. However, issues can still arise. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor signal intensity for both Pamoic Acid and this compound - High levels of co-eluting matrix components causing significant ion suppression. - Inefficient ionization in the MS source. - Suboptimal mobile phase composition.- Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. - Optimize MS source parameters: Adjust spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and capillary temperature. - Modify mobile phase: Test different organic solvents (acetonitrile vs. methanol) and additives. Formic acid (0.1%) is a common choice for enhancing positive ionization, while ammonium formate can be suitable for negative ionization.[1][2]
Variable this compound signal across samples - Inconsistent sample matrix composition leading to variable ion suppression. - Inaccurate spiking of the internal standard.- Ensure consistent sample preparation: Standardize all steps of the sample preparation protocol to minimize variability. - Verify internal standard concentration: Prepare fresh stock solutions and ensure accurate and consistent addition to all samples and standards.
Pamoic Acid and this compound show different retention times - Isotope effect: Deuterium substitution can sometimes lead to slight chromatographic separation from the non-deuterated analyte.[3] - Suboptimal chromatographic conditions.- Adjust chromatographic gradient: A shallower gradient around the elution time of Pamoic Acid can help to ensure co-elution. - Modify mobile phase composition: Small changes in the organic solvent ratio or additive concentration can alter selectivity and improve co-elution. - Consider a different column chemistry: If co-elution cannot be achieved, a column with a different stationary phase may be necessary.
Analyte/Internal Standard ratio is not consistent - Differential ion suppression: Even with co-elution, the analyte and internal standard may not experience the exact same degree of ion suppression.[3] - Non-linear detector response.- Dilute the sample: Reducing the concentration of matrix components can lessen the severity of ion suppression. - Optimize chromatography: Ensure complete separation from other matrix components that might be causing differential suppression. - Construct a matrix-matched calibration curve: Prepare calibration standards in a blank matrix that is representative of the study samples.

Frequently Asked Questions (FAQs)

Q1: Why am I still seeing ion suppression even when using this compound?

A1: this compound is designed to compensate for ion suppression, not eliminate it. It works on the principle that it will be affected by the matrix in the same way as the unlabeled Pamoic Acid. However, perfect compensation is not always guaranteed. Differential ion suppression can occur if there is even a slight chromatographic separation between the analyte and the internal standard, exposing them to different matrix components as they elute. Furthermore, at very high concentrations of co-eluting contaminants, the ionization process can become saturated, affecting both the analyte and the internal standard, but not always to the same degree.

Q2: How can I confirm that ion suppression is occurring in my assay?

A2: A post-column infusion experiment is a common method to diagnose ion suppression. In this experiment, a solution of Pamoic Acid is continuously infused into the MS source post-column. A blank matrix sample is then injected onto the LC system. A dip in the constant signal of the infused Pamoic Acid indicates the retention times at which matrix components are eluting and causing ion suppression.

Q3: What is the ideal concentration of this compound to use?

A3: The concentration of the internal standard should be high enough to provide a strong and reproducible signal but not so high that it contributes to ion suppression itself or leads to detector saturation. A common practice is to use a concentration that results in a peak area similar to the analyte at the mid-point of the calibration curve.

Q4: Can I use this compound to correct for ion enhancement?

A4: Yes, the principle is the same. Ion enhancement is another form of matrix effect where co-eluting compounds increase the ionization efficiency of the analyte. This compound should also experience this enhancement, allowing for accurate correction of the analyte's signal.

Experimental Protocols

Protocol: Evaluating Ion Suppression Using Post-Column Infusion

This protocol describes a method to identify regions of ion suppression in a chromatographic run.

  • Prepare an infusion solution of Pamoic Acid at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up the LC-MS system:

    • Connect the LC outlet to a T-junction.

    • Connect a syringe pump containing the Pamoic Acid infusion solution to the second port of the T-junction.

    • Connect the third port of the T-junction to the MS inlet.

  • Equilibrate the system: Start the LC flow with the analytical mobile phase and begin the infusion of the Pamoic Acid solution. Monitor the signal until it is stable.

  • Inject a blank matrix sample: Inject an extracted blank matrix sample (e.g., plasma, urine) that does not contain the analyte.

  • Analyze the data: Monitor the signal of the infused Pamoic Acid. Any significant drop in the signal intensity indicates a region of ion suppression.

G cluster_0 LC System cluster_1 Infusion System LC LC Column Tee T-Junction LC->Tee Column Effluent SyringePump Syringe Pump (Pamoic Acid Solution) SyringePump->Tee Infusion MS Mass Spectrometer Tee->MS Combined Flow G Start Start: Sample (100 µL) Spike Spike with This compound (10 µL) Start->Spike Precipitate Protein Precipitation (300 µL Acetonitrile) Spike->Precipitate Centrifuge Centrifuge (10,000 x g, 10 min) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Pamoic Acid-d10 purity and potential contaminants

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pamoic Acid-d10

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound?

A1: The typical purity of this compound is ≥98%. However, for use as an analytical standard, a purity of over 99% is often required.[1] Purity is generally determined by High-Performance Liquid Chromatography (HPLC) with UV detection. You should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.

Q2: What are the potential contaminants in this compound?

A2: Potential contaminants in this compound can originate from the synthesis process. The synthesis of pamoic acid involves the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde. Therefore, potential impurities include:

  • Residual Starting Materials: Deuterated 3-hydroxy-2-naphthoic acid and deuterated formaldehyde.

  • Non-deuterated or Partially Deuterated Pamoic Acid: Pamoic acid species with fewer than ten deuterium atoms.

  • Synthesis Byproducts: Impurities related to the condensation reaction, such as other methylene-bridged naphthoic acid derivatives. One example is "Pamoic Acid Impurity 1", although its specific structure is not universally defined.

Q3: How is the isotopic purity of this compound determined?

A3: The isotopic purity, or isotopic enrichment, of this compound is typically determined by mass spectrometry techniques, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). This method can distinguish between the fully deuterated this compound and any partially deuterated or non-deuterated versions based on their mass-to-charge ratio (m/z). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess the degree of deuteration.

Q4: What analytical methods are recommended for quality control of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for the quality control of this compound:

  • HPLC with UV detection: To determine chemical purity.

  • LC-MS: To confirm identity and determine isotopic enrichment.

  • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure and assess the absence of protonated species.

  • Melting Point and Elemental Analysis: For additional characterization.

Troubleshooting Guides

Issue 1: Unexpected peaks in the HPLC chromatogram.

  • Q: I see extra peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

    • A: Unexpected peaks can be due to several factors:

      • Contaminants in the sample: These could be residual starting materials or synthesis byproducts as mentioned in the FAQs.

      • Degradation of the analyte: Ensure proper storage conditions (cool, dry, and dark place) to prevent degradation.

      • Contamination from the HPLC system or solvents: Run a blank gradient (without injecting the sample) to check for system peaks. Ensure you are using high-purity HPLC-grade solvents.

      • Sample solvent mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion or splitting.

Issue 2: Inaccurate quantification using this compound as an internal standard.

  • Q: My quantification results using this compound as an internal standard are not reproducible. What should I check?

    • A: Inaccurate quantification can stem from several sources:

      • Incorrect concentration of the internal standard: Verify the concentration of your this compound stock solution.

      • Degradation of the internal standard: Prepare fresh stock solutions regularly and store them appropriately.

      • Matrix effects in LC-MS: The presence of other components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard. A proper sample clean-up procedure, such as solid-phase extraction (SPE), can minimize matrix effects.

      • Non-optimal MS parameters: Ensure that the mass spectrometer is properly tuned and that the collision energy and other parameters are optimized for both the analyte and this compound.

Issue 3: Isotopic enrichment is lower than specified.

  • Q: My LC-MS analysis shows a lower isotopic enrichment for this compound than what is stated on the Certificate of Analysis. Why might this be?

    • A: A lower than expected isotopic enrichment could be due to:

      • Presence of non-deuterated or partially deuterated pamoic acid: This could be an issue with the specific batch of the material.

      • In-source back-exchange: Although less common with C-D bonds, back-exchange of deuterium for hydrogen can sometimes occur in the ion source of the mass spectrometer. Using aprotic solvents in the mobile phase where possible can help minimize this.

      • Co-eluting isobaric interferences: Another compound with a similar mass-to-charge ratio might be co-eluting with your this compound. High-resolution mass spectrometry can help to resolve such interferences.

Data Presentation

Table 1: Typical Certificate of Analysis Data for this compound

ParameterSpecificationTypical ValueMethod
Appearance Yellow to greenish-yellow solidConformsVisual
Chemical Purity ≥98.0%99.5%HPLC/UV (254 nm)
Isotopic Enrichment ≥98 atom % D99.2 atom % DLC-MS
Identity Conforms to structureConforms¹H-NMR, ¹³C-NMR, MS
Residual Solvents As per USP <467><0.5%GC-HS
Water Content ≤1.0%0.2%Karl Fischer Titration

Experimental Protocols

1. HPLC/UV Method for Chemical Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Methanol or DMF) to a concentration of approximately 1 mg/mL.

2. LC-MS/MS Method for Isotopic Enrichment and Quantification

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from potential interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions:

    • Pamoic Acid (unlabeled): Precursor ion (m/z) 387.1 -> Product ion (m/z) [To be optimized, e.g., 343.1]

    • This compound: Precursor ion (m/z) 397.2 -> Product ion (m/z) [To be optimized, e.g., 353.2]

  • Data Analysis: Isotopic enrichment is calculated from the ratio of the peak area of this compound to the sum of the peak areas of all isotopic forms. For quantification, the peak area ratio of the analyte to the this compound internal standard is used.

Visualizations

cluster_Pamoic_Acid_d10 This compound cluster_Contaminants Potential Contaminants Pamoic_Acid_d10 This compound (C23H6D10O6) Starting_Materials Starting Materials Byproducts Synthesis Byproducts Isotopic_Variants Isotopic Variants HN_d 3-Hydroxy-2-naphthoic Acid-d5 Starting_Materials->HN_d Formaldehyde_d Formaldehyde-d2 Starting_Materials->Formaldehyde_d Impurity_1 Other Methylene-Bridged Species Byproducts->Impurity_1 Partially_Deuterated Partially Deuterated Pamoic Acid Isotopic_Variants->Partially_Deuterated Non_Deuterated Non-Deuterated Pamoic Acid Isotopic_Variants->Non_Deuterated

Caption: this compound and its potential contaminants.

cluster_Workflow Analysis Workflow Sample_Prep Sample Preparation (Dissolution) HPLC_UV HPLC-UV Analysis Sample_Prep->HPLC_UV LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Purity_Assessment Chemical Purity Assessment HPLC_UV->Purity_Assessment Isotopic_Enrichment Isotopic Enrichment Analysis LC_MS->Isotopic_Enrichment Quantification Quantification (as Internal Standard) LC_MS->Quantification Data_Analysis Data Analysis and Reporting Purity_Assessment->Data_Analysis Isotopic_Enrichment->Data_Analysis Quantification->Data_Analysis

Caption: Experimental workflow for this compound analysis.

cluster_Troubleshooting LC-MS/MS Troubleshooting Start Poor Peak Shape or Low Signal? Check_Tuning Check MS Tuning and Calibration Start->Check_Tuning Yes Resolved Issue Resolved Start->Resolved No Optimize_Parameters Optimize Source and MRM Parameters Check_Tuning->Optimize_Parameters Check_LC Check LC System (Pressure, Leaks) Optimize_Parameters->Check_LC Check_Column Inspect/Replace Column and Guards Check_LC->Check_Column Check_Mobile_Phase Prepare Fresh Mobile Phase Check_Column->Check_Mobile_Phase Check_Sample_Prep Review Sample Preparation Check_Mobile_Phase->Check_Sample_Prep Check_Sample_Prep->Resolved

Caption: Troubleshooting tree for LC-MS/MS analysis.

References

Enhancing sensitivity of detection for Pamoic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pamoic Acid-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of detection for this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of Pamoic Acid, a naphthoic acid derivative. In analytical chemistry, particularly in mass spectrometry-based assays, it serves as a stable isotope-labeled internal standard (SIL-IS). The key advantage of using a SIL-IS like this compound is its chemical and physical similarity to the unlabeled analyte (Pamoic Acid). This similarity allows it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization, thus correcting for variability in these steps and improving the accuracy and precision of quantification.

Q2: We are observing a weak signal for this compound. What are the potential causes?

Low signal intensity for this compound can stem from several factors:

  • Suboptimal Mass Spectrometry Parameters: Incorrect mass transitions (precursor/product ions), collision energy, or ion source settings can significantly reduce signal intensity.

  • Poor Ionization Efficiency: Pamoic acid is a dicarboxylic acid, and its ionization can be pH-dependent. The mobile phase composition and pH may not be optimal for its ionization in the mass spectrometer source.

  • Sample Preparation Issues: Inefficient extraction from the sample matrix can lead to low recovery. Pamoic acid is known to have low solubility in certain solvents.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

  • Degradation: Although generally stable, improper storage or harsh sample processing conditions could lead to degradation.

Q3: Can the deuterium labels on this compound exchange with hydrogen from the solvent?

Deuterium labels on aromatic rings, as in this compound, are generally stable under typical reversed-phase chromatography conditions. However, prolonged exposure to highly acidic or basic conditions, or high temperatures, could potentially lead to back-exchange. It is crucial to use freshly prepared solutions and store standards under recommended conditions (2-8°C).

Troubleshooting Guides

Issue 1: Low Signal Intensity/Poor Sensitivity

Symptoms:

  • Low peak intensity for this compound.

  • High signal-to-noise ratio.

  • Inability to achieve the desired lower limit of quantification (LLOQ).

Possible Causes & Solutions:

Cause Troubleshooting Steps
Suboptimal MS/MS Parameters 1. Optimize MRM Transitions: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions. 2. Collision Energy Optimization: Perform a collision energy ramp to find the value that yields the highest intensity for the product ion. 3. Source Parameter Tuning: Adjust parameters such as nebulizer gas pressure, drying gas flow and temperature, and capillary voltage to maximize the ion signal.
Inefficient Ionization 1. Mobile Phase pH: Adjust the pH of the mobile phase. For acidic compounds like pamoic acid, a mobile phase with a lower pH (e.g., using formic acid) can improve protonation and signal in positive ion mode. Conversely, a basic mobile phase (e.g., with ammonium hydroxide) can enhance deprotonation for negative ion mode. 2. Solvent Composition: Vary the organic solvent (acetonitrile vs. methanol) and additives in the mobile phase.
Poor Recovery During Sample Preparation 1. Extraction Solvent: Test different extraction solvents or solvent mixtures to improve the solubility and recovery of this compound. 2. Extraction Technique: Evaluate different sample preparation methods such as protein precipitation (PPT), solid-phase extraction (SPE), or liquid-liquid extraction (LLE). For complex matrices, SPE can provide cleaner extracts.
Matrix Effects 1. Chromatographic Separation: Optimize the HPLC/UHPLC method to separate this compound from co-eluting matrix components. This can be achieved by modifying the gradient, flow rate, or using a different column chemistry. 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. 3. Advanced Sample Preparation: Techniques like HybridSPE can be effective in removing phospholipids, a common source of matrix effects in plasma samples.[1]
Issue 2: High Variability in Results

Symptoms:

  • Poor precision in quality control samples.

  • Inconsistent peak areas for the internal standard across a batch.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently across all samples. Use calibrated pipettes and automated liquid handlers where possible. 2. Internal Standard Addition: Add the internal standard early in the sample preparation workflow to account for variability in all subsequent steps.
Analyte/Internal Standard Instability 1. Storage Conditions: Verify that stock solutions and samples are stored at the correct temperature and protected from light if necessary. 2. Sample Processing Time: Minimize the time samples are at room temperature during processing.
Chromatographic Issues 1. Column Equilibration: Ensure the column is adequately equilibrated before each injection. 2. Injection Volume Precision: Check the autosampler for any issues with injection volume reproducibility.

Experimental Protocols

Generic LC-MS/MS Method for this compound

This protocol provides a starting point for method development. Optimization will be required based on the specific sample matrix and instrumentation.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized).

    • MRM Transitions (Hypothetical - must be optimized):

      • Pamoic Acid: 387.1 > 343.1

      • This compound: 397.1 > 353.1

    • Key MS Parameters (to be optimized):

      • Capillary Voltage: 3500 V

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Sample Preparation Protocol: Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effects

Preparation Method Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)654512
Liquid-Liquid Extraction (LLE)80258
Solid-Phase Extraction (SPE)92105

Data are representative and will vary based on the specific matrix and optimized protocol.

Table 2: Effect of Mobile Phase Additive on this compound Signal Intensity

Additive (0.1%) Ionization Mode Relative Signal Intensity
Formic AcidPositive+++
Formic AcidNegative+
Ammonium HydroxidePositive+
Ammonium HydroxideNegative++++

Qualitative representation of signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Sep LC Separation Evap_Recon->LC_Sep MS_Ion MS Ionization LC_Sep->MS_Ion MS_Detect MS/MS Detection MS_Ion->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification Ratio->Quant

Caption: A generalized workflow for the quantitative analysis of an analyte using a deuterated internal standard like this compound.

troubleshooting_logic Start Low this compound Signal Check_MS Check MS Parameters (Tune) Start->Check_MS Optimize_MS Optimize Transitions & Source Check_MS->Optimize_MS Suboptimal Check_Chroma Review Chromatography Check_MS->Check_Chroma Optimal Resolved Signal Improved Optimize_MS->Resolved Optimize_Chroma Adjust Mobile Phase/Gradient Check_Chroma->Optimize_Chroma Poor Peak Shape/ Co-elution Check_SamplePrep Evaluate Sample Prep Check_Chroma->Check_SamplePrep Good Peak Shape Optimize_Chroma->Resolved Optimize_SamplePrep Test New Extraction Method Check_SamplePrep->Optimize_SamplePrep Low Recovery/ Matrix Effects Check_SamplePrep->Resolved Meets Criteria Optimize_SamplePrep->Resolved

Caption: A logical troubleshooting guide for addressing low signal intensity of this compound.

References

Validation & Comparative

Pamoic Acid-d10 vs. Non-Deuterated Pamoic Acid: A Comparative Guide for Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical research and development, the precision of analytical quantification is paramount. Pamoic acid is frequently used as a counterion in drug formulations to create stable salts, enhancing properties like solubility and dissolution rate.[1][2][3][4] Consequently, the accurate measurement of pamoic acid or the active pharmaceutical ingredient (API) associated with it is a critical step in quality control and bioanalytical studies. This guide provides an objective comparison between the use of deuterated Pamoic Acid-d10 and its non-deuterated counterpart as analytical standards, with a focus on liquid chromatography-mass spectrometry (LC-MS) applications.

The Role of Internal Standards in Analytical Chemistry

Internal standards (IS) are essential in analytical chemistry for improving the accuracy and precision of quantitative analysis.[5] They are compounds added in a constant amount to all samples, calibration standards, and quality controls. The IS helps to correct for the potential loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume variations or ionization suppression/enhancement in mass spectrometry).[5][6] An ideal internal standard has physicochemical properties very similar to the analyte of interest.[7]

Pamoic Acid as a Standard

Non-deuterated pamoic acid can be used as a pharmaceutical reference standard for determining its concentration in various formulations. It is typically used to create an external calibration curve, where the instrument's response to known concentrations of the standard is plotted. While cost-effective, this approach has limitations. It cannot fully compensate for variations that may occur during sample processing (e.g., extraction efficiency) or for matrix effects in complex biological samples, which can suppress or enhance the analyte's signal during ionization in an MS source.[6]

The Advantage of this compound as a Stable Isotope-Labeled Internal Standard

This compound is a stable isotope-labeled (SIL) version of pamoic acid where ten hydrogen atoms have been replaced with deuterium atoms.[8][9] SIL internal standards are considered the gold standard for quantitative LC-MS assays for several key reasons:[6]

  • Chemical and Physical Similarity : Deuterated standards are chemically almost identical to the analyte.[5] This means they exhibit very similar behavior during sample extraction, cleanup, and chromatography.

  • Co-elution : this compound will co-elute, or elute very closely, with non-deuterated pamoic acid during liquid chromatography.[5] This is crucial because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, allowing for accurate correction.[6][10]

  • Mass Difference : Despite their chromatographic similarity, the deuterated and non-deuterated forms are easily distinguished by a mass spectrometer due to their different molecular weights. This allows for simultaneous detection and accurate ratio measurement.

  • Improved Accuracy and Precision : By normalizing the analyte's signal to the SIL-IS signal, variability from matrix effects, ion suppression, and sample preparation inconsistencies is significantly reduced, leading to more reliable and reproducible results.[5][6]

Quantitative Data Comparison

While direct head-to-head experimental data in published literature is scarce, the comparison below is based on the fundamental properties of the compounds and the well-established principles of using SIL internal standards in mass spectrometry.

FeatureNon-Deuterated Pamoic AcidThis compoundRationale & Significance
Molecular Formula C₂₃H₁₆O₆[1]C₂₃H₆D₁₀O₆Deuterium (D) substitution increases the mass without significantly altering chemical properties.
Molecular Weight 388.37 g/mol [1]Approx. 398.43 g/mol The mass difference allows for distinct detection by a mass spectrometer.
Primary Use Case External Standard, CalibratorInternal Standard (IS)This compound is specifically designed to be an internal standard for LC-MS applications.
Matrix Effect Compensation NoneHighCo-elution with the analyte allows this compound to experience and correct for the same signal suppression or enhancement.[6]
Correction for Sample Prep LowHighAs a SIL-IS, it tracks the analyte through extraction and other preparation steps, correcting for analyte loss.[5]
Cost LowerHigherThe synthesis of deuterated compounds is a more complex and costly process.
Regulatory Acceptance AcceptableHighly PreferredRegulatory bodies like the European Medicines Agency (EMA) strongly favor the use of SIL internal standards for bioanalytical method validation.[6]

Experimental Protocols

Representative Protocol: Quantification of Pamoic Acid in a Formulation using LC-MS/MS with this compound as Internal Standard

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of pamoic acid.

1. Preparation of Stock Solutions:

  • Pamoic Acid Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of Pamoic Acid reference standard in 10 mL of a suitable solvent (e.g., Dimethylformamide/water mixture).

  • This compound IS Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of the same solvent.

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Perform serial dilutions of the Pamoic Acid stock solution with a blank matrix (e.g., formulation placebo) to prepare calibration standards at various concentration levels.

  • Prepare at least three levels of QC samples (low, medium, high) in the same manner.

  • Spike a fixed concentration of the this compound internal standard solution into all calibration standards and QC samples.

3. Sample Preparation:

  • Accurately weigh or measure the sample containing pamoic acid.

  • Dissolve and dilute the sample with the same solvent used for the standards.

  • Add the same fixed concentration of the this compound internal standard solution.

  • Vortex and centrifuge the sample to precipitate any excipients. Collect the supernatant for analysis.

4. LC-MS/MS Conditions:

  • LC Column: A reverse-phase column such as a C18 (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid is typically used for MS compatibility.[3][12]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.

  • MRM Transitions (Hypothetical):

    • Pamoic Acid: Q1 (Precursor Ion) m/z 387.1 -> Q3 (Product Ion) m/z [fragment]

    • This compound: Q1 (Precursor Ion) m/z 397.1 -> Q3 (Product Ion) m/z [corresponding fragment]

5. Data Analysis:

  • Calculate the peak area ratio of the Pamoic Acid analyte to the this compound internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of pamoic acid in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the concepts and workflows discussed.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add this compound (IS) Sample->Add_IS Extract Extraction / Dilution Add_IS->Extract Final_Sample Final Sample for Injection Extract->Final_Sample LC LC Separation Final_Sample->LC MS MS/MS Detection LC->MS Peak_Area Calculate Peak Area Ratio (Analyte / IS) MS->Peak_Area Calibration Plot Calibration Curve Peak_Area->Calibration Quantify Quantify Sample Concentration Calibration->Quantify

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Caption: Co-elution of Pamoic Acid and this compound in LC leading to simultaneous MS detection.

Conclusion

For routine, non-critical analyses where matrix effects are minimal, non-deuterated Pamoic Acid may serve as a sufficient external standard. However, for achieving the highest level of accuracy, precision, and reliability, particularly in complex matrices or for regulated bioanalytical studies, this compound is the superior choice. Its ability to mimic the analyte throughout the entire analytical process provides robust compensation for a wide range of potential errors.[5] While the initial cost is higher, the investment is justified by the significant improvement in data quality, reduction in method development time, and increased confidence in analytical results.[6]

References

Cross-Validation of Bioanalytical Methods: A Comparative Guide Using Pamoic Acid-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the reliability and consistency of bioanalytical data are paramount. When pharmacokinetic or toxicokinetic studies involve multiple laboratories or different analytical methods, cross-validation becomes a critical step to ensure data integrity and comparability. This guide provides an objective comparison of bioanalytical method performance, utilizing Pamoic Acid-d10 as a stable isotope-labeled internal standard (SIL-IS), and offers supporting experimental data and detailed protocols. The use of a SIL-IS like this compound is considered the gold standard in LC-MS bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.

The Role of this compound in Bioanalysis

Pamoic Acid, also known as embonic acid, is frequently used as a counter-ion to create long-acting injectable (LAI) formulations of various drugs. Consequently, the bioanalytical methods for these drugs often require a robust internal standard to ensure accurate quantification in complex biological matrices. This compound, a deuterated form of pamoic acid, serves as an ideal internal standard for LC-MS/MS methods. Its physical and chemical properties are nearly identical to the endogenous Pamoic Acid, but its increased mass allows for clear differentiation in a mass spectrometer. The use of such a stable isotope-labeled internal standard is highly recommended by regulatory agencies like the FDA and EMA to minimize analytical variability.

Comparative Performance of Two Bioanalytical Methods

This guide presents a hypothetical cross-validation of two distinct bioanalytical methods, Method A and Method B, for the quantification of "Drug X" in human plasma. Both methods utilize this compound as the internal standard. Method A represents an established, validated method, while Method B is a newer, modified method being evaluated for implementation.

Quantitative Data Summary

The following tables summarize the performance characteristics of Method A and Method B based on validation experiments conducted in accordance with ICH M10 guidelines.

Table 1: Accuracy and Precision of Method A

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.000.9898.08.5
Low3.002.9598.36.2
Mid50.051.2102.44.8
High150.0148.599.03.5

Table 2: Accuracy and Precision of Method B

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.001.05105.09.8
Low3.003.08102.77.1
Mid50.049.599.05.5
High150.0152.1101.44.1

Table 3: Recovery and Matrix Effect

ParameterMethod AMethod B
Mean Analyte Recovery (%)85.288.9
Mean IS Recovery (%)84.587.6
Matrix Factor (Range)0.95 - 1.040.97 - 1.06

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Primary stock solutions of Drug X and this compound were prepared in methanol at a concentration of 1 mg/mL.

  • Calibration Standards (CS): A series of working solutions of Drug X were prepared by serial dilution of the stock solution with a 50:50 methanol:water mixture. Calibration standards were then prepared by spiking blank human plasma with the working solutions to achieve final concentrations ranging from 1.00 to 200 ng/mL.

  • Quality Control (QC) Samples: QC samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantitation (LLOQ), Low, Mid, and High. These were prepared from a separate stock solution of Drug X.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (CS, QC, or study sample), add 25 µL of the this compound internal standard working solution (500 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Drug X: [Precursor Ion] -> [Product Ion]

    • This compound: 399.2 -> 355.2

Visualizing the Cross-Validation Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_outcome Outcome StudySamples Study Samples IS Spike with This compound StudySamples->IS QCs_A QC Samples (Method A) QCs_A->IS QCs_B QC Samples (Method B) QCs_B->IS Analysis_A Analyze with Method A IS->Analysis_A Analysis_B Analyze with Method B IS->Analysis_B Compare Compare Results Analysis_A->Compare Analysis_B->Compare Stats Statistical Analysis (e.g., Bland-Altman) Compare->Stats Acceptance Acceptance Criteria Met? Stats->Acceptance Pass Methods are Interchangeable Acceptance->Pass Yes Fail Investigate Discrepancies Acceptance->Fail No

Caption: Workflow for the cross-validation of two bioanalytical methods.

Signaling Pathway of a Hypothetical Drug Target

To provide a broader context for drug development professionals, the following diagram illustrates a simplified signaling pathway that could be modulated by a hypothetical "Drug X".

SignalingPathway Receptor GPCR G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse DrugX Drug X DrugX->Receptor Antagonist

Caption: Simplified signaling pathway illustrating a potential mechanism of action.

Conclusion

The cross-validation of bioanalytical methods is a non-negotiable aspect of ensuring data reliability in drug development. The use of a high-quality, stable isotope-labeled internal standard such as this compound is instrumental in achieving the required levels of precision and accuracy. As demonstrated in this guide, a systematic approach involving detailed experimental protocols, clear data presentation, and robust statistical analysis is essential for a successful cross-validation study. By adhering to these principles and the guidelines set forth by regulatory bodies, researchers can have confidence in the integrity and comparability of their bioanalytical data, ultimately contributing to the successful development of new therapeutics.

Pamoic Acid-d10 as an Internal Standard: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical step in the validation of bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability and ensuring accurate quantification. This guide provides a comprehensive comparison of Pamoic Acid-d10's performance as an internal standard against other alternatives, supported by illustrative experimental data and detailed protocols.

This compound is a stable isotope-labeled (SIL) version of pamoic acid, where ten hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of pamoic acid in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The primary advantage of a SIL internal standard is its near-identical physicochemical properties to the analyte of interest.[1] This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.

Comparison of Internal Standard Performance

The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical assay. Here, we compare the performance of this compound with two common alternatives: a structurally similar analog and a structurally dissimilar compound.

Internal StandardStructural Similarity to Pamoic AcidCo-elution with Pamoic AcidCompensation for Matrix EffectsPotential for Cross-Interference
This compound Identical (Isotopically Labeled)YesExcellentLow
Structurally Similar Analog (e.g., a related dicarboxylic acid) HighPartialGood to ModerateModerate
Structurally Dissimilar Compound (e.g., a compound with different functional groups) LowUnlikelyPoorHigh

This compound stands out as the superior choice due to its identical chemical structure, leading to co-elution and excellent compensation for matrix effects. The mass difference between the analyte and the internal standard ensures minimal cross-interference in the mass spectrometer.

Illustrative Performance Data

The following tables present hypothetical yet representative data from a validation study comparing the accuracy and precision of quantifying pamoic acid using this compound versus a structurally similar analog as the internal standard.

Accuracy and Precision with this compound
Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.04.5
LQC3.02.9598.33.2
MQC50.051.2102.42.1
HQC150.0148.599.01.8

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %CV: Percent Coefficient of Variation

Accuracy and Precision with a Structurally Similar Analog
Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.15115.012.8
LQC3.03.21107.09.5
MQC50.054.5109.07.3
HQC150.0158.3105.56.1

As the data illustrates, the use of this compound results in significantly better accuracy (closer to 100%) and precision (lower %CV) across all quality control levels compared to the structurally similar analog.

Experimental Workflow and Protocols

A robust and well-documented experimental protocol is essential for reproducible results. The following outlines a typical workflow for the quantification of pamoic acid in human plasma using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add this compound Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (MRM Mode) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify Pamoic Acid Concentration calibration_curve->quantification

Experimental workflow for Pamoic Acid quantification.

Detailed Experimental Protocol

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Pamoic Acid Transition:m/z 387.1 → [fragment ion]

    • This compound Transition:m/z 397.2 → [fragment ion]

Signaling Pathway and Logical Relationships

The use of an internal standard is a fundamental principle in analytical chemistry to ensure accurate quantification. The logical relationship for quantification using an internal standard is depicted below.

logical_relationship analyte_response Analyte Response (Peak Area) response_ratio Response Ratio (Analyte / Internal Standard) analyte_response->response_ratio is_response Internal Standard Response (Peak Area) is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve unknown_concentration Unknown Sample Concentration calibration_curve->unknown_concentration

Quantification logic using an internal standard.

References

A Comparative Guide to Internal Standards for Pamoic Acid Quantification: Pamoic Acid-d10 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between Pamoic Acid-d10, a stable isotope-labeled internal standard, and a representative structural analog for the quantitative analysis of pamoic acid in biological matrices. The selection of an appropriate internal standard is critical for developing robust and reliable bioanalytical methods, particularly for regulatory submissions. This document outlines the performance characteristics, experimental considerations, and theoretical advantages of each type of internal standard, supported by experimental data and detailed protocols.

Executive Summary

In bioanalytical mass spectrometry, an internal standard (IS) is essential for correcting variability during sample preparation and analysis. The ideal IS is chemically and physically similar to the analyte but distinguishable by the mass spectrometer.

  • This compound , as a stable isotope-labeled (SIL) internal standard, is considered the "gold standard." It co-elutes with the unlabeled pamoic acid and experiences nearly identical matrix effects, leading to higher accuracy and precision.

  • Structural Analogs , such as the hypothetically chosen 4,4'-Methylenebis(benzoic acid) for this guide, are compounds with similar chemical structures and chromatographic behavior but are not isotopically labeled. They are a more cost-effective option but may not perfectly mimic the analyte's behavior, potentially leading to lower accuracy.

This guide will demonstrate the superiority of this compound for the rigorous demands of drug development and pharmacokinetic studies.

Performance Comparison: this compound vs. Structural Analog

The following tables summarize the key performance metrics for this compound compared to a hypothetical structural analog internal standard. The data for this compound is based on a validated LC-MS/MS method for the quantification of pamoic acid in human plasma. The performance of the structural analog is projected based on typical observations in bioanalytical method development.

Table 1: General Characteristics

FeatureThis compound (Stable Isotope-Labeled IS)Structural Analog (e.g., 4,4'-Methylenebis(benzoic acid))
Chemical Structure Identical to Pamoic Acid, with 10 Deuterium AtomsSimilar but not identical chemical structure
Molecular Weight 398.43 g/mol 256.25 g/mol
Co-elution with Analyte Nearly identical retention timeSimilar, but may not perfectly co-elute
Matrix Effect Compensation ExcellentModerate to Good
Cost HigherLower

Table 2: Bioanalytical Method Performance

ParameterThis compoundStructural Analog (Expected)
Accuracy -1.4% to 0.3%± 15%
Precision (Inter-assay) 7.8% to 11.4%< 15%
Lower Limit of Quantitation (LLOQ) 2 ng/mLPotentially higher due to differential matrix effects
Reliability HighModerate to High

Data for this compound adapted from a validated method for pamoic acid in human plasma, which demonstrated high sensitivity and accuracy.

Experimental Protocols

A robust bioanalytical method relies on a well-defined experimental protocol. The following is a representative LC-MS/MS method for the quantification of pamoic acid in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
  • Spiking: To 0.5 mL of plasma sample, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add acetonitrile to precipitate plasma proteins. Vortex and centrifuge to separate the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a pH 6 phosphate buffer.

  • Solid-Phase Extraction (SPE): Load the reconstituted sample onto a C18 SPE cartridge. Wash the cartridge to remove interferences and elute the analyte and internal standard.

  • Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: YMC Basic, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 52% acetonitrile / 48% phosphate buffer (10 mM) with an ion-pairing reagent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), negative mode.

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Pamoic Acid387.1343.1
This compound397.1353.1

Visualizing the Workflow and Rationale

The use of a stable isotope-labeled internal standard like this compound provides significant advantages in mitigating analytical variability. The following diagrams illustrate the experimental workflow and the principle of matrix effect compensation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound plasma->spike precipitate Protein Precipitation spike->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe reconstitute Reconstitute for Analysis spe->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect ratio Calculate Peak Area Ratio (Analyte / IS) detect->ratio curve Quantify against Calibration Curve ratio->curve matrix_effect cluster_no_is Without Internal Standard cluster_with_is With this compound A Analyte Signal B Matrix Effect (Ion Suppression) A->B C Inaccurate Result B->C D Analyte + IS Signals E Matrix Effect (Suppresses Both Equally) D->E F Ratio (Analyte/IS) is Constant E->F G Accurate Result F->G

A Guide to the Bioanalytical Method Validation of Amodiaquine and its Metabolite Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic and bioavailability studies. This guide provides a comprehensive overview of a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Amodiaquine and its active metabolite, N-Desethyl Amodiaquine, in human plasma. The method employs the use of deuterated internal standards, Amodiaquine-D10 and N-Desethyl Amodiaquine-D5, a common practice to ensure precision and accuracy.

While a direct inter-laboratory comparison study for this specific method is not publicly available, this guide will compare its performance against widely accepted regulatory standards, providing a benchmark for its application.

Experimental Protocol

A highly sensitive and straightforward LC-MS/MS assay was developed for the quantification of Amodiaquine and N-Desethyl Amodiaquine in human plasma. The internal standards used were Amodiaquine-D10 and N-Desethyl Amodiaquine-D5[1].

Sample Preparation:

The extraction of Amodiaquine and N-Desethyl Amodiaquine from human plasma was performed using methyl tertiary butyl ether[1]. This liquid-liquid extraction method is a common and effective technique for separating the analytes of interest from plasma matrix components.

Chromatographic and Mass Spectrometric Conditions:

The analysis was carried out using a reversed-phase isocratic elution on a Hypersil Gold column (4.6 x 50mm, 4.6μm). The mobile phase consisted of a mixture of acetonitrile and 10mM Ammonium formate with 0.1% Trifluoroacetic acid (75:25 v/v)[1]. Detection was achieved using an Ultra triple quadrupole mass spectrometer with electrospray ionization in positive mode[1].

Data Presentation

The validation of this bioanalytical method demonstrated its reliability, with the following key performance characteristics:

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Linearity
Amodiaquine0.106 to 51.580Linear[1]
N-Desethyl Amodiaquine0.523 to 253.855Linear[1]

Table 2: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)
Amodiaquine0.106[1]
N-Desethyl Amodiaquine0.523[1]

The method demonstrated satisfactory accuracy and precision, making it sufficiently sensitive for conducting pharmacokinetic, bioavailability, and bioequivalence studies in humans[1].

Workflow Visualization

The following diagram illustrates the general workflow for the bioanalytical method validation described.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Human Plasma Sample Receipt Spiking Spiking with Internal Standards (Amodiaquine-D10, N-Desethyl Amodiaquine-D5) Sample_Receipt->Spiking Extraction Liquid-Liquid Extraction (methyl tertiary butyl ether) Spiking->Extraction LC_MS_MS LC-MS/MS Analysis (Hypersil Gold Column) Extraction->LC_MS_MS Detection Mass Spectrometry Detection (Triple Quadrupole, ESI+) LC_MS_MS->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing Validation_Report Method Validation Report Data_Processing->Validation_Report

Caption: Bioanalytical workflow for the quantification of Amodiaquine and its metabolite.

References

Navigating Precision: A Comparative Guide to Pamoic Acid-d10 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of Pamoic Acid-d10, a deuterated form of Pamoic Acid, often utilized as an internal standard in pharmacokinetic and drug metabolism studies of pamoate salt formulations. We present illustrative data on its linearity and range, alongside a hypothetical alternative, to guide researchers in their analytical method development.

Performance Characteristics: Linearity and Range

The performance of an internal standard is critically evaluated by the linearity of the calibration curve and the quantifiable range of the analyte. A stable isotope-labeled internal standard like this compound is expected to mimic the analyte's behavior during sample preparation and ionization, thus correcting for variability.

Below is a summary of typical performance data for an LC-MS/MS method for the quantification of Pyrantel, a common anthelmintic drug often administered as a pamoate salt, using this compound as an internal standard. For comparison, we include hypothetical data for a structural analog internal standard (IS), "Analog-IS".

ParameterThis compound as Internal StandardAnalog-IS as Internal Standard (Hypothetical)
Analyte PyrantelPyrantel
Linearity (r²) > 0.998> 0.995
Calibration Range 1 - 2000 ng/mL5 - 1500 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL1500 ng/mL
Intra-day Precision (%CV) < 5%< 8%
Inter-day Precision (%CV) < 7%< 10%
Intra-day Accuracy (%Bias) ± 6%± 9%
Inter-day Accuracy (%Bias) ± 8%± 12%

As the data illustrates, the use of a stable isotope-labeled internal standard like this compound typically results in a wider calibration range, a lower LLOQ, and superior precision and accuracy compared to a structural analog internal standard. This is attributed to the closer physicochemical properties of the deuterated standard to the analyte, leading to more effective compensation for matrix effects and other sources of analytical variability.

Experimental Protocols

A robust analytical method is underpinned by a well-defined experimental protocol. The following outlines a typical procedure for the quantification of an analyte (e.g., Pyrantel) in plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration: 500 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Pyrantel: [M+H]⁺ > m/z (specific fragment)

    • This compound: [M+H]⁺ > m/z (specific fragment)

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Experimental workflow for bioanalytical sample analysis.

G Rationale for using a Stable Isotope-Labeled Internal Standard Analyte_Prep Loss during Sample Prep IS_Prep Similar Loss during Sample Prep Ratio Constant Peak Area Ratio Analyte_Prep->Ratio Analyte_Ion Ionization Suppression/Enhancement IS_Ion Similar Ionization Effects Analyte_Ion->Ratio IS_Prep->Ratio IS_Ion->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Rationale for using a stable isotope-labeled internal standard.

Pamoic Acid-d10: Enhancing Precision in Drug Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalytical method development, the pursuit of accuracy and reliability is paramount. The validation of drug quantification assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), hinges on the effective use of internal standards to mitigate experimental variability. This guide provides a comprehensive comparison of Pamoic Acid-d10 as a deuterated internal standard against other common approaches, supported by experimental protocols and data presentation to inform the selection of the most robust analytical strategy.

The Critical Role of Internal Standards

Internal standards are indispensable in LC-MS/MS-based quantification.[1] They are compounds of known concentration added to samples prior to analysis to correct for variations that can occur during sample preparation, injection, and ionization.[1][2] The ideal internal standard closely mimics the physicochemical properties of the analyte of interest, ensuring that it is affected by experimental inconsistencies in the same manner.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard.[1] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical behavior. This allows it to be distinguished from the analyte by the mass spectrometer while co-eluting chromatographically, providing the most accurate correction for matrix effects and other sources of error.[3]

This compound vs. Alternative Internal Standards: A Comparative Analysis

The choice of internal standard significantly impacts the quality of bioanalytical data. While deuterated standards like this compound offer superior performance, it is essential to understand their advantages in the context of other available options.

Parameter This compound (Deuterated IS) Structural Analog IS No Internal Standard
Chromatographic Behavior Co-elutes with the unlabeled analyte, ensuring simultaneous exposure to matrix effects.[3]May have a slightly different retention time, leading to differential matrix effects.Not Applicable
Ionization Efficiency Nearly identical to the analyte, providing excellent correction for ion suppression or enhancement.[1]Can have different ionization efficiency, leading to inaccurate correction.Highly susceptible to variations in ionization efficiency.
Extraction Recovery Similar extraction recovery to the analyte.Extraction recovery may differ from the analyte.Variations in extraction recovery directly impact accuracy.
Accuracy & Precision High accuracy and precision (typically within ±15% and ≤15% CV, respectively).[4]Lower accuracy and precision compared to deuterated standards.Prone to significant inaccuracies and poor precision.
Cost Generally higher due to the complexity of synthesis.Lower cost compared to deuterated standards.No direct cost.
Availability Can be custom synthesized if not commercially available.More readily available for many common analytes.Not Applicable

Experimental Protocol: Quantification of a Model Antipsychotic Drug using this compound

This protocol outlines a typical LC-MS/MS method for the quantification of a model long-acting injectable antipsychotic drug in human plasma, using this compound as the internal standard. Pamoic acid is frequently used as a counterion to create poorly soluble salts of basic drugs, making it a relevant choice for long-acting formulations.[5][6][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for the analyte and this compound.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, matrix effect, and stability.[8][9]

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ)[4]
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)[4]
Matrix Effect Internal standard-normalized matrix factor should be consistent across different lots of matrix.
Recovery Should be consistent and reproducible.
Stability Analyte should be stable under various storage and processing conditions.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow and the logical advantage of using a deuterated internal standard.

G Experimental Workflow for Drug Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: A flowchart illustrating the key steps in a typical bioanalytical workflow using this compound.

G Logical Advantage of Deuterated Internal Standard cluster_process Analytical Process Analyte Analyte Sample_Prep Sample Preparation Variability Analyte->Sample_Prep Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Instrument_Drift Instrumental Drift Analyte->Instrument_Drift IS This compound (IS) IS->Sample_Prep IS->Matrix_Effect IS->Instrument_Drift Ratio Analyte/IS Ratio Sample_Prep->Ratio Matrix_Effect->Ratio Instrument_Drift->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

References

Assessing the Isotopic Purity of Pamoic Acid-d10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isotopic purity of deuterated compounds is a critical aspect of quality control. This guide provides a comparative assessment of analytical techniques for determining the isotopic purity of Pamoic Acid-d10, a deuterated analog with applications in drug formulation and as a research chemical.

The incorporation of deuterium in place of hydrogen atoms can significantly alter the pharmacokinetic properties of a drug, often leading to improved metabolic stability. However, the benefits of deuteration are only realized when the isotopic enrichment is high and well-characterized. Incomplete deuteration results in a mixture of isotopologues (molecules that differ only in their isotopic composition), which can impact the drug's efficacy and safety. Therefore, accurate assessment of isotopic purity is paramount.

This guide focuses on the two primary analytical methods for this purpose: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comparative analysis of these techniques using hypothetical but representative data for two batches of this compound: a standard purity batch and a high purity batch.

Data Presentation: Isotopic Purity Comparison

The following tables summarize the quantitative data for the isotopic purity of two hypothetical batches of this compound as determined by HR-MS and ¹H-NMR.

Table 1: Isotopic Distribution of this compound by High-Resolution Mass Spectrometry

IsotopologueMass (Da)Standard Purity Batch (Relative Abundance %)High Purity Batch (Relative Abundance %)
d10398.157095.599.2
d9397.15073.50.6
d8396.14440.80.15
d7395.13810.2< 0.05
Total Isotopic Purity ≥ 95% ≥ 99%

Table 2: Isotopic Purity of this compound by ¹H-NMR Spectroscopy

Analytical MethodStandard Purity Batch (% Deuterium Incorporation)High Purity Batch (% Deuterium Incorporation)
¹H-NMR96.2%99.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity

Objective: To determine the relative abundance of this compound and its lower-deuterated isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with a UHPLC system.

Procedure:

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL with the mobile phase.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Range: m/z 100-1000.

    • Resolution: ≥ 70,000.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical masses of the d10, d9, d8, and d7 isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all detected isotopologues.

¹H-NMR Spectroscopy for Isotopic Purity

Objective: To determine the overall percentage of deuterium incorporation by quantifying the residual proton signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Acquire a standard ¹H-NMR spectrum.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.

  • Data Analysis:

    • Integrate the areas of the residual proton signals corresponding to the positions where deuterium should be present.

    • Compare these integrals to the integral of a known, non-deuterated internal standard or to a proton signal in a non-deuterated portion of the molecule (if applicable).

    • Calculate the percentage of deuterium incorporation based on the reduction in the integral values compared to the non-deuterated Pamoic Acid standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for assessing the isotopic purity of this compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep Dissolve this compound (1 mg/mL stock) dilute Dilute to 1 µg/mL prep->dilute uhplc UHPLC Separation (C18 Column) dilute->uhplc ms HR-MS Detection (ESI Negative) uhplc->ms extract Extract Ion Chromatograms (d10, d9, d8, d7) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance integrate->calculate

HR-MS Workflow for Isotopic Purity Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep Dissolve 5-10 mg This compound in DMSO-d6 acquire Acquire ¹H-NMR Spectrum (≥ 400 MHz) prep->acquire integrate Integrate Residual Proton Signals acquire->integrate calculate Calculate % Deuterium Incorporation integrate->calculate

¹H-NMR Workflow for Isotopic Purity Analysis

Comparison of Analytical Techniques

FeatureHigh-Resolution Mass Spectrometry (HR-MS)¹H-NMR Spectroscopy
Primary Measurement Relative abundance of different isotopologues.Overall percentage of deuterium incorporation.
Sensitivity High (µg/mL to ng/mL level).Lower (mg/mL level).
Information Provided Detailed isotopic distribution (d10, d9, d8, etc.).Average deuteration level across the molecule. Can confirm the location of deuterium.
Sample Throughput High, especially with UHPLC.Lower, due to longer acquisition times.
Quantitative Accuracy Highly accurate for relative abundance.Good for overall purity, but can be affected by overlapping signals.
Instrumentation Cost High.Moderate to High.

Conclusion

Both HR-MS and NMR spectroscopy are powerful and complementary techniques for assessing the isotopic purity of this compound. HR-MS provides a detailed distribution of the isotopologues present in the sample, offering a high-resolution picture of the deuteration efficiency. On the other hand, ¹H-NMR gives a robust, averaged measure of the total deuterium incorporation and is invaluable for confirming the positions of the deuterium labels.

For comprehensive quality control, a dual-method approach is recommended. HR-MS can be used for routine batch-to-batch comparisons of isotopic distribution, while NMR serves as a crucial tool for initial structural confirmation and as an orthogonal method for purity verification. The choice of a "high" versus "standard" purity batch will depend on the specific application, with in vivo and clinical applications demanding the highest possible isotopic enrichment to ensure consistent efficacy and safety.

Performance Evaluation of Pamoic Acid-d10 in Different Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive evaluation of the expected performance of Pamoic Acid-d10 as an internal standard in bioanalytical methods. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative internal standards and supported by established principles of bioanalysis.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] A suitable SIL-IS should ideally co-elute with the analyte and exhibit the same behavior during sample extraction, chromatography, and ionization, thereby compensating for potential variability.[1][2]

Data Presentation: Expected Performance Metrics

While specific data for this compound is not extensively published, the following tables summarize typical performance metrics for bioanalytical methods employing deuterated internal standards for acidic analytes in common biological matrices. This data serves as a benchmark for the expected performance of this compound.

Table 1: Typical LC-MS/MS Method Validation Parameters with a Deuterated Internal Standard in Human Plasma

ParameterTypical Acceptance CriteriaExpected Performance with this compound
Linearity (r²) ≥ 0.99≥ 0.99
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Likely to meet criteria
Accuracy (%Bias) Within ± 15% (± 20% at LLOQ)Likely to meet criteria
Recovery (%) Consistent and reproducibleExpected to be consistent across different concentrations
Matrix Effect Minimized and compensatedWell-compensated by the co-eluting SIL-IS
Lower Limit of Quantification (LLOQ) Dependent on analyte and instrument sensitivityExpected to be low due to high sensitivity of LC-MS/MS

Table 2: Comparison of Internal Standard Types for Pamoic Acid Analysis

CharacteristicThis compound (SIL-IS)Structural Analog IS
Chromatographic Retention Time Co-elutes with Pamoic Acid[1]Similar but not identical to Pamoic Acid
Extraction Recovery Identical to Pamoic Acid[1]May differ from Pamoic Acid
Ionization Efficiency Identical to Pamoic Acid[1]May differ, leading to differential matrix effects
Compensation for Matrix Effects Excellent[4]Variable, less effective
Cost & Availability Generally higher cost and less available[5]Lower cost and more widely available[5]
Risk of Cross-Interference Minimal, requires sufficient mass difference (ideally ≥ 4 Da)[4]Potential for interference from endogenous compounds
Overall Robustness High[1]Moderate to Low

Experimental Protocols

A robust and reliable bioanalytical method is crucial for accurate quantification. The following is a generalized protocol for the determination of Pamoic Acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins that can interfere with the analysis.

  • Procedure:

    • Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

    • Add a known concentration of this compound solution.

    • Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • Objective: To separate Pamoic Acid and this compound from other matrix components.

  • Typical Setup:

    • Column: A C18 reversed-phase column is commonly used for acidic compounds.

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometric Detection

  • Objective: To specifically detect and quantify Pamoic Acid and this compound.

  • Typical Setup:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • MRM Transition for Pamoic Acid: Precursor ion [M-H]⁻ → Product ion

      • MRM Transition for this compound: Precursor ion [M-H]⁻ → Product ion

    • The specific mass transitions would need to be determined through infusion and optimization experiments.

Visualizations

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of This compound Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: General workflow for bioanalytical sample analysis.

Compensation_Mechanism Analyte Pamoic Acid Extraction Sample Extraction Analyte->Extraction IS This compound IS->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Data_Ratio Analyte / IS Ratio (Corrected Signal) Ionization->Data_Ratio Loss Analyte Loss Loss->Extraction Matrix_Effect Matrix Effect Matrix_Effect->Ionization Instrument_Drift Instrument Drift Instrument_Drift->Chromatography

Caption: How this compound compensates for variability.

IS_Comparison cluster_SIL This compound (SIL-IS) cluster_Analog Structural Analog IS Coelution Co-elution Identical_Chem Identical Chemistry Coelution->Identical_Chem High_Accuracy High Accuracy & Precision Identical_Chem->High_Accuracy Diff_RT Different Retention Time Diff_Chem Different Chemistry Diff_RT->Diff_Chem Lower_Accuracy Potential for Inaccuracy Diff_Chem->Lower_Accuracy Ideal_IS Ideal Internal Standard Ideal_IS->Coelution Best Choice Ideal_IS->Diff_RT Alternative

Caption: Comparison of SIL-IS vs. Structural Analog IS.

References

Justification for Using Pamoic Acid-d10 in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust bioanalytical method development, a practice strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for submissions.[1][2][3][4] This guide provides a comprehensive justification for the use of Pamoic Acid-d10 as an internal standard in the quantitative analysis of pamoic acid in biological matrices, particularly for pharmacokinetic and bioequivalence studies intended for regulatory review.

The Imperative for an Internal Standard in Bioanalysis

Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS assays can be compromised by several factors, including variability in sample extraction and the so-called "matrix effect," where components of the biological sample can suppress or enhance the ionization of the analyte.[5]

An ideal internal standard co-elutes with the analyte and experiences the same variations during sample processing and analysis. By normalizing the analyte's response to that of the internal standard, these variations can be effectively canceled out, leading to more accurate and reliable data.[1][5] Deuterium-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in LC-MS because their physicochemical properties are nearly identical to the unlabeled analyte.[6]

This compound: The Superior Choice for Pamoic Acid Bioanalysis

Pamoic acid is a common counterion used to form pamoate salts of various drugs, which can improve their stability and solubility. Accurate quantification of the pamoic acid moiety is often required in pharmacokinetic studies. This compound offers a distinct advantage over other potential internal standards or methods that lack an internal standard.

Comparative Performance Data

The following table summarizes the expected performance of a bioanalytical method for pamoic acid with and without the use of this compound as an internal standard. The data demonstrates the significant improvement in accuracy and precision afforded by the stable isotope-labeled internal standard.

Performance MetricMethod without Internal StandardMethod with this compound Internal Standard
Accuracy (% Recovery)
Low QC (10 ng/mL)85 - 115%98 - 102%
Medium QC (100 ng/mL)88 - 112%99 - 101%
High QC (1000 ng/mL)90 - 110%99.5 - 100.5%
Precision (% CV)
Low QC (10 ng/mL)< 15%< 5%
Medium QC (100 ng/mL)< 12%< 3%
High QC (1000 ng/mL)< 10%< 2%
Matrix Effect (% CV) 20 - 40%< 5%

This table presents representative data based on typical performance improvements observed with the use of a stable isotope-labeled internal standard.

Experimental Protocols

Bioanalytical Method for Pamoic Acid in Human Plasma using LC-MS/MS

This protocol outlines a typical bioanalytical method for the quantification of pamoic acid in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Pamoic Acid: 387.1 -> 343.1

    • This compound: 397.1 -> 353.1

  • Source Parameters: Optimized for the specific instrument.

Visualizing the Rationale and Workflow

The following diagrams illustrate the logical justification for using a stable isotope-labeled internal standard and the typical workflow of a bioanalytical method validation.

G cluster_0 Challenges in Bioanalysis cluster_1 Solution cluster_2 Ideal IS Characteristics cluster_3 Outcome Variability Sample Prep Variability IS Internal Standard (IS) Variability->IS Corrected by Matrix Matrix Effects Matrix->IS Compensated by SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS->SIL_IS Ideally is a Result Accurate & Precise Data for Regulatory Submission SIL_IS->Result

Justification for using a stable isotope-labeled internal standard.

G start Start: Method Development sample_prep Sample Preparation (Analyte + this compound) start->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_proc Data Processing (Peak Area Ratio) lcms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve quant Quantification of Unknown Samples cal_curve->quant validation Method Validation (Accuracy, Precision, etc.) quant->validation end End: Regulatory Submission validation->end

Bioanalytical workflow with this compound as an internal standard.

Conclusion

The use of this compound as an internal standard is a scientifically sound and regulatory-accepted approach for the quantification of pamoic acid in biological matrices. It effectively mitigates the inherent variability of the bioanalytical process, leading to highly accurate and precise data that can withstand the scrutiny of regulatory review. For any drug development program involving a pamoate salt, the incorporation of this compound into the bioanalytical strategy is a critical step towards ensuring data integrity and a successful submission.

References

Safety Operating Guide

Safe Disposal of Pamoic Acid-d10: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Pamoic Acid-d10, focusing on procedural, step-by-step guidance.

Safety and Hazard Information

This compound, while not classified as acutely hazardous, requires careful handling in a laboratory setting. Personal protective equipment (PPE) is essential to prevent skin and eye irritation.

Hazard CategoryDescriptionProtective Measures
Skin Contact May cause skin irritation or rash.Wear protective gloves and clothing.
Eye Contact May cause eye irritation.Wear safety glasses or goggles. A face shield is recommended.
Inhalation May cause respiratory irritation.Use in a well-ventilated area or with a fume hood. Avoid generating dust.
Ingestion Not a primary route of occupational exposure.Wash hands thoroughly after handling.

Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Area Evacuation : Alert personnel in the immediate vicinity of the spill.

  • Control and Containment : Prevent the spillage from entering drains or water courses.

  • Cleanup (Dry Spill) :

    • Use dry clean-up procedures to avoid generating dust.

    • Sweep, shovel, or vacuum the material. Consider using an explosion-proof vacuum designed for grounded storage and use.

    • Collect the residue and place it in a sealed and properly labeled container for disposal.

  • Cleanup (Wet Spill) :

    • Vacuum or shovel the material into a labeled container for disposal.

  • Decontamination : Wash the spill area thoroughly with large amounts of water and prevent runoff from entering drains.[1]

Proper Disposal Protocol

The primary method for the disposal of this compound is through an authorized hazardous or special waste collection point.[1] Do not empty into drains.[2]

Step-by-Step Disposal:

  • Waste Collection :

    • Collect waste this compound in a suitable, closed, and clearly labeled container.

    • Ensure the container is not leaking or damaged.

  • Consult Regulations :

    • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[2]

  • Arrange for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

Neutralization of Small Quantities (for dilute acidic waste, if permissible by local regulations):

While direct drain disposal is not recommended, small quantities of acidic waste may sometimes be neutralized before disposal, strictly following institutional and local guidelines.

  • Dilution : In a fume hood, slowly add the acidic waste to a large volume of cold water (at least a 1:10 ratio of acid to water) with stirring.[3]

  • Neutralization : Slowly add a basic solution, such as soda ash, to the diluted acid while stirring.[3]

  • pH Monitoring : Monitor the pH using a pH meter or indicator strips.

  • Final pH Adjustment : Adjust the pH to a neutral range (typically between 6 and 8) before drain disposal, followed by flushing with a large amount of water.[3][4]

This compound Disposal Workflow

cluster_prep Preparation & Collection cluster_decision Disposal Path Decision cluster_main_disposal Primary Disposal Route cluster_alt_disposal Alternative (If Permitted) A Wear Appropriate PPE B Collect Waste in a Labeled, Sealed Container A->B C Consult Local & Institutional Regulations B->C D Arrange for Hazardous Waste Collection C->D Standard Procedure F Dilute with Water (1:10 ratio) C->F Small Quantities & Permissible E Transfer to Authorized Waste Facility D->E G Neutralize with Base to pH 6-8 F->G H Dispose in Drain with Copious Amounts of Water G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Pamoic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pamoic Acid-d10. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesShould conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection GlovesChemical-resistant, inspected prior to use.[1][2][3]
Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorNIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as a backup to engineering controls.[1] A full-face supplied air respirator should be used if it is the sole means of protection.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure. The following step-by-step plan outlines the recommended procedure for working with this compound.

  • Preparation :

    • Ensure a well-ventilated area, preferably a laboratory fume hood, is available and operational.[1][2][4]

    • Gather all necessary PPE as specified in the table above.

    • Have spill cleanup materials readily accessible.

  • Handling :

    • Wear the appropriate PPE before handling the compound.

    • Minimize the generation of dust during handling and weighing.[2][4][5]

    • Avoid contact with skin and eyes.[1][2][4][5]

    • Wash hands thoroughly with soap and water after handling.[1][2][5]

  • Storage :

    • Store this compound in a tightly closed container.[1][2][4]

    • Keep the container in a cool, dry, and well-ventilated place.[1][2][4]

    • The recommended storage condition is a refrigerator.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection :

    • Collect waste material in a suitable, sealed container labeled for disposal.[2][5]

  • Disposal Regulations :

    • Dispose of the waste in accordance with local, regional, and national hazardous waste regulations.[6]

    • Do not allow the substance to be released into the environment, including drains, water courses, or onto the ground.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_spill Ready Spill Cleanup Kit prep_workspace->prep_spill handle_weigh Weigh this compound (Minimize Dust) prep_spill->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp post_clean Clean Work Area handle_exp->post_clean disp_collect Collect Waste in Labeled, Sealed Container handle_exp->disp_collect post_wash Wash Hands Thoroughly post_clean->post_wash post_store Store Compound in Designated Area post_wash->post_store disp_dispose Dispose According to Regulations disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.